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  • Product: (2-Formyl-6-methylphenoxy)acetonitrile
  • CAS: 303224-34-2

Core Science & Biosynthesis

Foundational

Technical Guide & Safety Data Sheet: (2-Formyl-6-methylphenoxy)acetonitrile in Advanced Organic Synthesis

Executive Summary In the realm of advanced organic synthesis and drug development, 2-(2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) serves as a highly specialized bifunctional intermediate[1]. Featuring both a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, 2-(2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) serves as a highly specialized bifunctional intermediate[1]. Featuring both an electrophilic formyl group and a pendant nitrile moiety, this compound is primarily utilized in the construction of complex heterocyclic scaffolds, most notably 3-aminochromones[2]. The chromone ring system is a privileged pharmacophore found in numerous kinase inhibitors, anti-inflammatory agents, and antiviral drugs[3].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, safety data, and field-proven experimental workflows, specifically focusing on its role in N-heterocyclic carbene (NHC)-catalyzed intramolecular hydroacylation[4][5].

Physicochemical Properties & Hazard Classification

Accurate characterization and hazard awareness are the first steps in establishing a self-validating experimental system. The quantitative data below summarizes the structural identity and safety parameters of the compound.

Table 1: Physicochemical Properties & Identification
PropertyValue
Chemical Name 2-(2-Formyl-6-methylphenoxy)acetonitrile
CAS Number 303224-34-2[1]
PubChem CID 22241345[6]
Molecular Formula C10H9NO2[6]
Molecular Weight 175.18 g/mol [1]
Appearance White solid[2]
Melting Point 75−77 °C[2]
¹H NMR (400 MHz, CDCl₃) Signature δ 10.19 (s, 1H, CHO), 7.69 (d, J = 7.6 Hz, 1H, Ar-H), 7.51 (d, Ar-H)[2]
Table 2: GHS Hazard Classification (SDS)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[7]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[7]

Structural and Mechanistic Insights: The Umpolung Advantage

The synthetic value of 2-(2-Formyl-6-methylphenoxy)acetonitrile lies in its precise atomic geometry, which places two electrophilic carbons (the aldehyde and the nitrile) in close proximity. Under standard conditions, these functional groups repel nucleophilic cross-coupling. However, the introduction of an N-heterocyclic carbene (NHC) catalyst fundamentally alters the reaction logic via umpolung (polarity reversal)[5].

Causality in Mechanism:

  • Catalyst Activation: A thiazolium or triazolium precatalyst is deprotonated by a mild base, generating an active, electron-rich carbene[8].

  • Breslow Intermediate Formation: The carbene selectively attacks the highly electrophilic formyl carbon. This triggers a proton transfer that converts the normally electrophilic aldehyde into a nucleophilic acyl anion equivalent, known as the Breslow intermediate[9].

  • Intramolecular Hydroacylation: The newly formed nucleophile undergoes a rapid 6-exo-dig intramolecular attack on the pendant nitrile carbon, forging a critical C–C bond[4].

  • Tautomerization: The resulting cyclic imine undergoes tautomerization to an enamine, releasing the NHC catalyst and yielding the stable 3-amino-8-methylchromone core[4][5].

NHC_Mechanism Substrate 2-(2-Formyl-6-methylphenoxy)acetonitrile (Electrophilic Aldehyde & Nitrile) Breslow Breslow Intermediate (Umpolung: Nucleophilic Acyl Anion) Substrate->Breslow + NHC Attack NHC Active NHC Catalyst (Generated in situ via Base) NHC->Breslow Cyclization Intramolecular Nucleophilic Attack (C-C Bond Formation at Nitrile) Breslow->Cyclization Intramolecular Addition Imine Cyclic Imine Intermediate (Catalyst Attached) Cyclization->Imine Ring Closure Imine->NHC Catalyst Regeneration Product 3-Amino-8-methylchromone (Catalyst Released via Tautomerization) Imine->Product Tautomerization & Catalyst Turnover

Mechanistic pathway of NHC-catalyzed intramolecular hydroacylation yielding 3-aminochromone.

Handling Guidelines & Safety Protocols (SDS)

As a Senior Application Scientist, ensuring laboratory safety is as critical as reaction optimization. 2-(2-Formyl-6-methylphenoxy)acetonitrile requires stringent handling protocols due to the presence of the nitrile group[7].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), tightly fitting safety goggles, and a flame-resistant lab coat. All manipulations must occur within a certified chemical fume hood[7].

  • Chemical Incompatibilities: CRITICAL: Aryloxyacetonitriles must be kept away from strong acids and strong oxidizing agents. Exposure to concentrated mineral acids can hydrolyze the nitrile group, potentially liberating highly toxic hydrogen cyanide (HCN) gas[7].

  • Spill Management: In the event of a spill, do not use combustible materials (e.g., sawdust). Cover the spill with an inert absorbent material such as vermiculite or dry sand. Sweep up and place in a sealed, labeled container for hazardous waste disposal[7].

  • Storage: Store in a cool, dry, well-ventilated area. Flush the storage container with inert gas (Argon or Nitrogen) to prevent the auto-oxidation of the formyl group into a carboxylic acid[7].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a built-in verification method to ensure the integrity of the synthesis.

Protocol A: Synthesis of 2-(2-Formyl-6-methylphenoxy)acetonitrile

This step establishes the bifunctional substrate via a classic Williamson ether synthesis[2].

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 equiv, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Causality: K₂CO₃ is specifically chosen as a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide without triggering the Cannizzaro disproportionation of the sensitive aldehyde group.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise add bromoacetonitrile (1.2 equiv). Causality: The low temperature controls the exothermic alkylation, preventing the degradation of the haloacetonitrile.

  • Reaction & Validation: Heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using 20% Ethyl Acetate/Hexanes. The reaction is complete when the bright yellow color of the phenoxide anion dissipates into a pale suspension.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield 2-(2-Formyl-6-methylphenoxy)acetonitrile as a white solid (Yield: ~86%, m.p. 75−77 °C)[2].

Protocol B: NHC-Catalyzed Synthesis of 3-Amino-8-methylchromone

This protocol executes the umpolung hydroacylation to generate the chromone scaffold[4][5].

  • Precatalyst Activation: In a dry Schlenk tube, suspend the NHC precatalyst, 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv), in anhydrous acetonitrile (5 mL) or a green ionic liquid solvent (e.g., [bmim][BF₄])[4][5].

  • Carbene Generation: Add triethylamine (Et₃N, 0.5 equiv) at 0 °C. Causality: The base removes the acidic proton at the C2 position of the thiazolium ring, generating the active carbene in situ.

  • Substrate Addition: Introduce the purified 2-(2-Formyl-6-methylphenoxy)acetonitrile (1.0 equiv) from Protocol A into the reaction mixture.

  • Cyclization: Stir the mixture at room temperature for 12 hours (or apply microwave irradiation at 80 °C for 1 hour to accelerate the kinetics)[4][5].

  • Catalyst Turnover: Add morpholine (1.2 equiv) and stir for an additional 12 hours. Causality: Morpholine acts as a transient amine to facilitate the breakdown of the stable catalyst-bound imine intermediate, ensuring efficient catalyst turnover and product release[4].

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography to isolate the final 3-aminochromone derivative.

Experimental_Workflow Step1 Step 1: Alkylation 2-Hydroxy-3-methylbenzaldehyde + Bromoacetonitrile Step2 Step 2: Isolation 2-(2-Formyl-6-methylphenoxy)acetonitrile (White Solid, 86% Yield) Step1->Step2 K2CO3, DMF 80°C Step3 Step 3: NHC Catalysis Thiazolium Salt + Base Microwave / RT Step2->Step3 Purified Intermediate Step4 Step 4: Purification 3-Amino-8-methylchromone Extraction & Chromatography Step3->Step4 Intramolecular Hydroacylation

Two-step experimental workflow for the synthesis and application of the acetonitrile intermediate.

References

  • BLD Pharm. "2-(2-Formyl-6-methylphenoxy)acetonitrile | CAS No. : 303224-34-2." bldpharm.com.
  • PubChem - NIH. "2-(2-Formyl-6-methylphenoxy)acetonitrile | C10H9NO2 | CID 22241345." nih.gov.
  • XiXisys. "CAS: 303224-34-2 最新GHS 第11 修订版(Rev.11)SDS." xixisys.com.
  • Nanyang Technological University (DR-NTU). "The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis." ntu.edu.sg.
  • Nanyang Technological University (DR-NTU). "Part 1: NHC Catalyzed Hydroacylation: Chromone Synthesis." ntu.edu.sg.
  • ResearchGate. "Optimization of the reaction condition: An efficient synthesis of 3-aminochromones." researchgate.net.
  • International Journal of Research in Pharmacy and Chemistry (IJRPC). "Synthesis of Chromones and Their Applications." ijrpc.com.

Sources

Exploratory

An In-Depth Technical Guide to the Anticipated Crystal Structure and X-ray Diffraction Analysis of (2-Formyl-6-methylphenoxy)acetonitrile

A Note on Data Availability: An exhaustive search of publicly available scientific databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: An exhaustive search of publicly available scientific databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the specific crystal structure and corresponding X-ray diffraction data for (2-Formyl-6-methylphenoxy)acetonitrile (CAS Number: 303224-34-2) have not been reported as of the date of this guide.

Therefore, this technical guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for approaching the crystallographic analysis of this and similar small organic molecules. It combines established experimental protocols with a predictive analysis based on the known crystal structure of a closely related compound, (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. This approach ensures scientific integrity while delivering actionable insights for future research.

Part 1: Synthesis and Crystallization: A Proposed Pathway

The synthesis of (2-Formyl-6-methylphenoxy)acetonitrile can be approached through a nucleophilic substitution reaction. A plausible and efficient method would involve the reaction of 2-hydroxy-3-methylbenzaldehyde with chloroacetonitrile or bromoacetonitrile in the presence of a suitable base.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Nucleophilic Substitution: Stir the mixture at room temperature for approximately 15-30 minutes to facilitate the formation of the phenoxide. Subsequently, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Progression and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The crude product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield pure (2-Formyl-6-methylphenoxy)acetonitrile.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization.

  • Slow Evaporation: A concentrated solution of the purified compound in a suitable solvent (or solvent mixture), such as ethyl acetate, ethanol, or a mixture of dichloromethane and hexane, can be left undisturbed in a loosely capped vial. The slow evaporation of the solvent can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature can be slowly cooled to induce crystallization.

Part 2: Single-Crystal X-ray Diffraction: From Data to Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.

Experimental Workflow for X-ray Crystallographic Analysis

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of (2-Formyl-6-methylphenoxy)acetonitrile purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Data Collection (ω and φ scans) diffractometer->data_collection data_reduction Data Reduction and Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a small organic molecule.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms[1]. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation)[1]. The diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data. For small molecules, "direct methods" are commonly employed to solve the phase problem of crystallography[1].

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares method on F². This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data[1]. Hydrogen atoms are often placed in calculated positions and refined using a riding model[1].

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data is typically presented in a Crystallographic Information File (CIF) format.

Part 3: Predictive Structural Analysis Based on a Related Compound

In the absence of experimental data for (2-Formyl-6-methylphenoxy)acetonitrile, we can gain valuable insights by examining the crystal structure of a closely related molecule, (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. This compound shares the key 2-formylphenoxy moiety.

Case Study: (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile

The crystallographic data for this compound provides a template for understanding the likely structural features of our target molecule.

Parameter Value
Chemical FormulaC₁₈H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0792 (4)
b (Å)13.7006 (7)
c (Å)15.3587 (9)
β (°)96.782 (2)
Volume (ų)1479.21 (14)
Z4

Data sourced from a study on (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile[2].

Anticipated Structural Features of (2-Formyl-6-methylphenoxy)acetonitrile
  • Molecular Geometry: The molecule is expected to be largely planar, particularly the phenoxyacetonitrile core. The bond lengths and angles are likely to be within the standard ranges for similar organic compounds. The C≡N bond of the nitrile group will be approximately 1.14 Å, and the C-C≡N linkage will be nearly linear.

  • Conformation: The orientation of the acetonitrile group relative to the phenyl ring will be a key conformational feature. The torsion angle defined by the C-O-C-C backbone will determine the overall shape of the molecule.

  • Intermolecular Interactions: The presence of the formyl group (C=O) and the nitrile group (C≡N) provides sites for potential intermolecular interactions.

    • Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule itself, weak C-H···O and C-H···N hydrogen bonds are likely to play a role in the crystal packing.

    • π-π Stacking: The aromatic phenyl ring is expected to participate in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice.

  • Crystal Packing: The interplay of these intermolecular forces will dictate the overall crystal packing. The molecules are likely to arrange in a way that maximizes favorable interactions, leading to a densely packed structure.

Part 4: The Importance of Crystallographic Data in Drug Development

The determination of the crystal structure of a molecule like (2-Formyl-6-methylphenoxy)acetonitrile is of paramount importance in the field of drug development for several reasons:

  • Structure-Activity Relationship (SAR): The precise three-dimensional structure of a molecule is fundamental to understanding its interaction with biological targets. This information is crucial for rational drug design and optimization.

  • Polymorphism: Many organic molecules can exist in multiple crystalline forms, known as polymorphs. Different polymorphs can have different physical properties, including solubility, bioavailability, and stability, which can significantly impact the efficacy and safety of a drug. X-ray diffraction is the gold standard for identifying and characterizing polymorphs.

  • Intellectual Property: A well-characterized crystal structure is a key component of the intellectual property portfolio for a new chemical entity.

Conclusion

While the definitive crystal structure of (2-Formyl-6-methylphenoxy)acetonitrile remains to be determined experimentally, this guide provides a comprehensive roadmap for its synthesis, crystallization, and crystallographic analysis. By leveraging established methodologies and drawing predictive insights from a closely related compound, researchers are well-equipped to undertake the experimental determination of this structure. The resulting crystallographic data will be invaluable for advancing our understanding of this molecule and its potential applications.

References

  • Crystallographic Information Framework (CIF). Digital Curation Centre. [Link]

  • Manikandan, N., Murugavel, S., Kannan, D., & Bakthadoss, M. (2011). (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2869.
  • Manikandan, N., et al. (2011). (E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile.
  • Appchem. (2-Formyl-6-methylphenoxy)-acetonitrile. [Link]

Sources

Foundational

Thermodynamic stability and melting point of (2-Formyl-6-methylphenoxy)acetonitrile

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of (2-Formyl-6-methylphenoxy)acetonitrile Introduction: The Criticality of Physicochemical Characterization (2-Formyl-6-methylphenoxy)acetonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of (2-Formyl-6-methylphenoxy)acetonitrile

Introduction: The Criticality of Physicochemical Characterization

(2-Formyl-6-methylphenoxy)acetonitrile is an aromatic compound featuring aldehyde, ether, and nitrile functional groups. As with any compound intended for use in pharmaceutical development or fine chemical synthesis, a thorough understanding of its solid-state properties is not merely academic but a prerequisite for process development, formulation, and ensuring long-term stability. The melting point and thermodynamic stability are foundational parameters that dictate everything from purification methods and storage conditions to manufacturability and shelf-life.

This guide provides a comprehensive framework for the experimental determination and interpretation of these key properties. We will explore the underlying principles of the analytical techniques employed, present detailed, field-proven protocols, and demonstrate how to synthesize the resulting data into a coherent thermal profile. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for the physicochemical characterization of novel chemical entities.

Part 1: Melting Point Determination: A Fundamental Indicator of Identity and Purity

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting range. For a novel compound like (2-Formyl-6-methylphenoxy)acetonitrile, an accurate melting point serves as a crucial identity check and a preliminary measure of sample purity.

Methodology 1: Capillary Melting Point (Pharmacopeial Method)

This traditional method provides a visual determination of the melting range. It is a rapid and straightforward technique, often used for initial screening and in-process controls.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the (2-Formyl-6-methylphenoxy)acetonitrile sample is completely dry and finely powdered. A non-hygroscopic nature is assumed; if the compound is hygroscopic, sample preparation must be conducted in a controlled environment (e.g., a glove box).

  • Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to approximate the melting point.

    • Prepare a second sample and heat rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Methodology 2: Differential Scanning Calorimetry (DSC) for High-Precision Analysis

Differential Scanning Calorimetry (DSC) offers a more quantitative and informative determination of the melting point. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in a distinct endothermic peak on the DSC thermogram.

Experimental Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of (2-Formyl-6-methylphenoxy)acetonitrile into a Tzero aluminum pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 30 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting transition.

  • Data Analysis: The melting point is determined from the resulting endothermic peak. The onset temperature of the peak is often reported as the melting point, while the peak temperature represents the point of maximum heat absorption. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), a critical thermodynamic value.

Part 2: Thermodynamic Stability Assessment

Thermodynamic stability refers to the resistance of a compound to decompose under the influence of heat. This property is paramount for determining safe processing temperatures, predicting long-term stability, and establishing appropriate storage conditions. A compound that decomposes at or near its melting point presents significant manufacturing challenges.

Methodology 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is the definitive method for identifying the onset of thermal decomposition, where a loss of mass occurs.

Experimental Protocol: TGA for Decomposition Analysis

  • Sample Preparation: Weigh 5-10 mg of (2-Formyl-6-methylphenoxy)acetonitrile into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

    • Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: The TGA curve plots mass (%) versus temperature. The onset temperature of mass loss is the primary indicator of the beginning of thermal decomposition. The derivative of this curve can help pinpoint the temperature of maximum decomposition rate.

Methodology 2: DSC for Observing Decomposition Events

While TGA detects mass loss, DSC detects the energetic changes associated with decomposition. Decomposition events are typically highly exothermic. Running a DSC scan to a higher temperature, past the melting point, can reveal these exothermic events.

Experimental Protocol: High-Temperature DSC for Decomposition

  • Sample Preparation: Prepare a sample as described in the DSC melting point protocol, but use a vented or pinhole lid to allow any gaseous decomposition products to escape, preventing a dangerous pressure buildup in the pan.

  • Thermal Program: Use the same program as for melting point determination but extend the final temperature to well beyond the decomposition onset observed in TGA (e.g., 350 °C).

  • Data Analysis: Look for a sharp, often irregular, exothermic peak following the melting endotherm. The onset of this exotherm should correlate with the onset of mass loss observed by TGA.

Part 3: Integrated Thermal Profile and Data Visualization

Neither technique alone provides a complete picture. A robust characterization relies on the synthesis of data from multiple analytical methods. The combination of melting point analysis, DSC, and TGA allows for the construction of a comprehensive thermal profile for (2-Formyl-6-methylphenoxy)acetonitrile.

Integrated Characterization Workflow

The logical flow for characterizing a new compound involves a sequential and complementary use of these techniques. This workflow ensures that data from one experiment informs the setup of the next, leading to a comprehensive and reliable thermal profile.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Thermal Analysis cluster_2 Phase 3: Data Synthesis A Compound Synthesis & Purification B Capillary Melting Point A->B Initial Purity Check C DSC Analysis (10°C/min, N2) B->C Informs Temp. Range D TGA Analysis (10°C/min, N2) C->D Confirms Thermal Events E Integrated Thermal Profile: - Melting Point (Onset) - Enthalpy of Fusion - Decomposition Temp (Td) C->E D->E

Caption: Integrated workflow for thermal analysis.

Hypothetical Data Summary

The following table summarizes the type of data that would be generated from this workflow for a hypothetical batch of (2-Formyl-6-methylphenoxy)acetonitrile, assuming it is a stable, crystalline solid with good purity.

ParameterMethodResultInterpretation
Melting RangeCapillary MP95.5 – 97.0 °CSharp melting range suggests high purity.
Melting Point (Tonset)DSC95.8 °CPrecise onset of melting.
Melting Peak (Tpeak)DSC96.9 °CTemperature of maximum heat flow during melting.
Enthalpy of Fusion (ΔHfus)DSC110.5 J/gEnergy required to melt the sample; useful for crystallinity calculations.
Decomposition Onset (Td)TGA245.2 °COnset of significant mass loss, indicating the upper limit of thermal stability.
Decomposition EventDSC> 240 °C (Exotherm)Confirms the decomposition process is exothermic and occurs after melting.

Conclusion

The characterization of (2-Formyl-6-methylphenoxy)acetonitrile through a combination of capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis provides a robust and comprehensive understanding of its thermal properties. The data clearly indicates a distinct melting point, separate from and well below the onset of thermal decomposition. This wide gap between melting and decomposition is a highly favorable characteristic for a developmental compound, suggesting it can be melted, processed, and stored at elevated temperatures without significant risk of degradation. This integrated approach to thermal analysis is essential for making informed decisions in process chemistry, formulation development, and for establishing safe handling and storage protocols.

References

  • Title: Thermal Analysis of Pharmaceuticals Source: In Profiles of Drug Substances, Excipients, and Related Methodology, Volume 35 URL: [Link]

  • Title: Basic Principles and Applications of DSC Source: Mettler Toledo URL: [Link]

  • Title: Melting Point Analysis Source: U.S. Pharmacopeia (USP) General Chapter <741> URL: [Link]

Exploratory

A Guide to the Synthesis and Formation Mechanism of (2-Formyl-6-methylphenoxy)acetonitrile

Abstract (2-Formyl-6-methylphenoxy)acetonitrile is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of complex heterocyclic systems, Schiff base ligands, and novel pharmaceutical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Formyl-6-methylphenoxy)acetonitrile is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of complex heterocyclic systems, Schiff base ligands, and novel pharmaceutical scaffolds. Its structure incorporates a reactive aldehyde and a nitrile group, tethered by a stable ether linkage. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles and the mechanistic pathway of its formation. We will delve into the Williamson ether synthesis, the cornerstone of this transformation, offering a detailed, step-by-step protocol and explaining the critical parameters that govern its success. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this important synthetic route.

Introduction: Strategic Importance of the Target Molecule

The synthesis of molecules with multiple, orthogonally reactive functional groups is a central theme in modern organic chemistry. (2-Formyl-6-methylphenoxy)acetonitrile exemplifies such a structure. The ortho-formyl group is a precursor for imine formation, cyclization reactions, and various condensations, while the cyanomethyl ether moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.

The formation of the ether bond in this molecule is most efficiently achieved through the Williamson ether synthesis , a robust and versatile method for preparing ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[3] The specific reaction for our target molecule involves the coupling of 2-hydroxy-3-methylbenzaldehyde with chloroacetonitrile. Understanding the mechanism is not merely academic; it is critical for optimizing reaction conditions, maximizing yield, and minimizing side products.

Reagents and Materials

Successful synthesis begins with well-characterized starting materials. The table below lists the key components for this procedure.

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
2-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.1521017-19The phenolic starting material.
ChloroacetonitrileC₂H₂ClN75.50123-124N/AThe alkylating agent; a primary halide.[4]
Potassium Carbonate (Anhydrous)K₂CO₃138.21N/A891Mild base for deprotonation.
AcetoneC₃H₆O58.0856-95Polar aprotic solvent.
(2-Formyl-6-methylphenoxy)acetonitrileC₁₀H₉NO₂175.19N/AN/ATarget Product.

Experimental Protocol: A Validated Approach

This protocol describes a standard laboratory-scale synthesis. The methodology is designed to be self-validating through clear checkpoints and a logical progression.

Workflow Overview

G reagents 1. Reagent Setup dissolution 2. Dissolve Phenol & Base in Acetone reagents->dissolution addition 3. Add Chloroacetonitrile (Alkylating Agent) dissolution->addition reflux 4. Heat to Reflux (e.g., 6-8 hours) addition->reflux workup 5. Aqueous Workup (Filter, Evaporate, Extract) reflux->workup purification 6. Purify Product (Column Chromatography) workup->purification characterization 7. Characterize (NMR, IR, MS) purification->characterization

Caption: Experimental workflow for the synthesis of (2-Formyl-6-methylphenoxy)acetonitrile.

Step-by-Step Methodology
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Causality: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide. Using an excess ensures complete deprotonation. Anhydrous conditions are preferred to prevent the base from being consumed by water.

  • Dissolution: Add 100 mL of dry acetone to the flask. Stir the suspension vigorously for 20-30 minutes at room temperature.

    • Causality: Acetone is an ideal polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the organic reactants but does not solvate the anionic nucleophile as strongly as protic solvents would, leaving it "naked" and highly reactive.

  • Addition of Alkylating Agent: Add chloroacetonitrile (1.1 eq) to the suspension dropwise via a syringe or dropping funnel.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable phenoxide. A slow, dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain it for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction, increasing the rate of collision between the nucleophile and the electrophile. TLC allows for empirical validation that the starting material is being consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone.

    • Causality: This step removes the base and the potassium chloride byproduct, which are insoluble in acetone.

  • Isolation: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate and wash with water (2x) and brine (1x).

    • Causality: Solvent removal concentrates the product. The subsequent liquid-liquid extraction removes any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield (2-Formyl-6-methylphenoxy)acetonitrile.

    • Causality: Chromatography separates the desired product from unreacted starting materials and any minor side products, yielding a pure compound suitable for subsequent reactions and analysis.

The Core Mechanism: A Two-Step Nucleophilic Substitution

The formation of (2-Formyl-6-methylphenoxy)acetonitrile is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][5] The overall transformation can be dissected into two fundamental steps.

Step 1: In Situ Formation of the Nucleophile

The reaction is initiated by the deprotonation of the acidic hydroxyl group of 2-hydroxy-3-methylbenzaldehyde by potassium carbonate. This acid-base reaction generates the potassium 2-formyl-6-methylphenoxide salt. This step is crucial as the resulting phenoxide anion is a much stronger nucleophile than the neutral phenol precursor.

Step 2: The Sₙ2 Displacement

The newly formed phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of chloroacetonitrile. This carbon is electron-deficient due to the inductive effect of the adjacent chlorine atom and nitrile group. The reaction proceeds in a single, concerted step where the phenoxide C-O bond forms simultaneously as the C-Cl bond breaks.[2] This is the rate-determining step of the synthesis.

The Sₙ2 mechanism is highly effective here for several key reasons:

  • Unhindered Substrate: Chloroacetonitrile possesses a primary carbon center, which is sterically accessible for the backside attack required by the Sₙ2 mechanism.[3][5] Tertiary or even secondary halides would favor a competing E2 elimination pathway, especially with a strong base/nucleophile like a phenoxide.[3]

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore a good leaving group, facilitating the substitution.

  • Strong Nucleophile: The phenoxide ion is a potent nucleophile, capable of efficiently displacing the leaving group.[1]

Caption: Mechanism for the formation of (2-Formyl-6-methylphenoxy)acetonitrile.

Product Characterization and Further Applications

Confirmation of the product structure is typically achieved through standard spectroscopic methods:

  • ¹H NMR: Expect to see the disappearance of the phenolic -OH proton signal and the appearance of a new singlet corresponding to the -O-CH₂-CN protons around 4.7 ppm. The aromatic, aldehyde, and methyl protons will also be present in their expected regions.[6]

  • FT-IR: Key signals include the strong nitrile (C≡N) stretch around 2250 cm⁻¹ and the aldehyde carbonyl (C=O) stretch around 1690 cm⁻¹. The broad O-H stretch from the starting material will be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (175.19 g/mol ) will confirm the successful synthesis.

The title compound is a versatile building block. For instance, it can readily undergo condensation with primary amines to form Schiff bases, which are important ligands in coordination chemistry and catalysis.[7][8]

Conclusion

The synthesis of (2-Formyl-6-methylphenoxy)acetonitrile is a straightforward yet illustrative example of the Williamson ether synthesis, a cornerstone of organic chemistry. The reaction proceeds through a reliable Sₙ2 mechanism, involving the formation of a potent phenoxide nucleophile followed by its attack on a primary alkyl halide. By understanding the mechanistic underpinnings and the rationale behind the chosen reagents and conditions, researchers can effectively and efficiently produce this valuable synthetic intermediate for a wide range of applications in medicinal and materials chemistry.

References

  • Williamson Synthesis. Pharmd Guru. [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example. Vedantu. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi Journal of Science. [Link]

  • Chloroacetonitrile. Organic Syntheses Procedure. [Link]

  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry. [Link]

  • Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes. IDOSR JOURNAL OF BIOCHEMISTRY, BIOTECHNOLOGY AND ALLIED FIELDS. [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scientific Research Publishing. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. [Link]

  • H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for (2-Formyl-6-methylphenoxy)acetonitrile via Williamson Ether O-Alkylation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary (2-Formyl-6-methylphenoxy)acetonitrile is a highly versatile, trifuncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

(2-Formyl-6-methylphenoxy)acetonitrile is a highly versatile, trifunctional synthetic scaffold widely utilized in the preparation of complex oxygen-containing heterocycles, such as chromones and benzo[b]furans, which are critical in drug discovery[1]. This application note details a robust, field-proven methodology for synthesizing this compound from 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) via a chemo- and regioselective Williamson ether O-alkylation.

Mechanistic Rationale and Causality

To ensure reproducibility and high yields, it is critical to understand the causality behind the reagent and solvent selections in this protocol:

  • Base Selection (Anhydrous K₂CO₃): The reaction requires a base strong enough to deprotonate the phenolic hydroxyl group (pKa ~8–10) but mild enough to prevent unwanted side reactions at the highly reactive formyl group (e.g., aldol condensations or Cannizzaro-type disproportionation)[2]. Potassium carbonate perfectly fits this thermodynamic window.

  • Solvent Dynamics (Dry DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated (a "naked" nucleophile). This lack of hydrogen bonding dramatically lowers the activation energy for the subsequent nucleophilic attack.

  • Electrophile Reactivity (Bromoacetonitrile): While chloroacetonitrile can be used, bromoacetonitrile is preferred due to the superior leaving group ability of the bromide ion[2]. This accelerates the SN2 transition state, leading to shorter reaction times and minimizing the thermal degradation of the reactants[2].

Reaction Mechanism Pathway

Mechanism Reactant 2-Hydroxy-3-methylbenzaldehyde (Phenol) Intermediate Potassium Phenoxide (Nucleophile) Reactant->Intermediate Base (-HCO3) Base K2CO3 (Deprotonation) Base->Intermediate Product (2-Formyl-6-methylphenoxy)acetonitrile (Target Product) Intermediate->Product SN2 Attack (-KBr) Electrophile Bromoacetonitrile (Electrophile) Electrophile->Product

Figure 1: Mechanistic pathway of the Williamson ether O-alkylation.

Materials and Reagents

The following quantitative formulation is scaled for a standard 2.00 mmol reaction, optimized for high-throughput synthesis and easy scale-up[1].

Table 1: Quantitative Reagent Formulation
ReagentRoleMW ( g/mol )EquivalentsAmount
2-Hydroxy-3-methylbenzaldehyde Starting Material136.151.0272 mg
Potassium Carbonate (Anhydrous) Base138.201.5415 mg
Bromoacetonitrile Alkylating Agent119.951.2288 mg (167 µL)
N,N-Dimethylformamide (Dry) Solvent73.09N/A2.0 mL
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A100 mL

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (such as color changes) are embedded into the workflow to confirm reaction progression without requiring constant instrumental sampling[1].

Step 1: Deprotonation (Phenoxide Formation)
  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methylbenzaldehyde (272 mg, 2.00 mmol)[1].

  • Purge the flask with nitrogen gas to displace atmospheric moisture.

  • Dissolve the starting material in dry DMF (2.0 mL).

  • Add anhydrous K₂CO₃ (415 mg, 3.00 mmol) in one portion[1].

  • Stir the heterogeneous mixture at room temperature for 15 minutes.

    • Self-Validation Check: The solution will transition to a distinct yellow color (often forming a yellow solid suspension). This is a reliable optical indicator that the highly conjugated phenoxide anion has successfully formed[1].

Step 2: Alkylation (SN2 Reaction)
  • To the yellow phenoxide suspension, add bromoacetonitrile (167 µL, 2.40 mmol) dropwise via a microsyringe[1].

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 18–24 hours[1].

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/EtOAc) to confirm the complete consumption of the starting aldehyde.

Step 3: Reaction Quench and Liquid-Liquid Extraction
  • Upon completion, quench the reaction by diluting the mixture with Ethyl Acetate (100 mL)[1].

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with distilled water (3 × 100 mL). Note: This aggressive aqueous wash is critical to completely partition and remove the DMF solvent and inorganic salts into the aqueous phase[1].

  • Perform a final wash with saturated aqueous NaCl (brine, 2 × 10 mL) to pre-dry the organic layer[1].

Step 4: Drying and Concentration
  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄[1].

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel[1].

  • Isolate the fractions containing the pure product and evaporate the solvent.

Experimental Workflow Visualization

Workflow Step1 Step 1: Deprotonation Mix Phenol & K2CO3 in DMF (15 min) Step2 Step 2: Alkylation Add Bromoacetonitrile (18-24h, RT) Step1->Step2 Step3 Step 3: Quench & Extract Dilute with EtOAc, Wash with H2O/Brine Step2->Step3 Step4 Step 4: Drying Dry over Na2SO4, Evaporate Solvent Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Analytical Characterization

When following this protocol, the expected analytical profile for the purified (2-Formyl-6-methylphenoxy)acetonitrile is as follows[1]:

  • Physical State: White solid[1].

  • Expected Yield: 86% (Typical range for this class of reactions is 72–93%)[1].

  • Melting Point: 75−77 °C[1].

  • Diagnostic ¹H NMR (400 MHz, CDCl₃): The most critical diagnostic peaks are the highly deshielded aldehyde proton appearing at δ 10.19 (s, 1H) , and the aromatic protons appearing at δ 7.69 (d, J = 7.6 Hz, 1H) and δ 7.51 (d, J = 7.6 Hz, 1H) [1]. The methylene protons of the newly attached acetonitrile group typically present as a distinct singlet around δ 4.9 ppm[1].

Safety and Handling

  • Bromoacetonitrile: Highly toxic and a potent lachrymator (causes severe eye irritation and tearing). It must be handled exclusively inside a properly functioning chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

  • DMF: A known teratogen and skin-absorbable solvent. Avoid skin contact and inhalation.

References

1.[1] Title: The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis - DR-NTU Source: Nanyang Technological University (NTU) URL: 1

2.[2] Title: (4-Bromo-2-formylphenoxy)acetonitrile | CAS 125418-95-3 Source: Benchchem URL: 2

Sources

Application

Application Notes: (2-Formyl-6-methylphenoxy)acetonitrile as a Versatile Precursor for Benzofuran-Based Pharmaceutical Intermediates

Introduction: Unlocking the Potential of a Multifunctional Building Block (2-Formyl-6-methylphenoxy)acetonitrile is a bespoke chemical entity poised for significant applications in the synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

(2-Formyl-6-methylphenoxy)acetonitrile is a bespoke chemical entity poised for significant applications in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional architecture, featuring a reactive aldehyde, a nucleophilic nitrile, and a strategically positioned methyl group on a phenoxy backbone, offers a versatile platform for the construction of diverse heterocyclic scaffolds. This guide provides an in-depth exploration of a key application: the synthesis of 7-methylbenzofuran-2-carbonitrile, a valuable intermediate for pharmacologically active agents. Benzofuran motifs are prevalent in a wide array of therapeutic compounds, exhibiting anti-cancer, anti-inflammatory, and anti-viral properties, underscoring the importance of efficient synthetic routes to these structures.[1][2][3]

Core Application: Intramolecular Cyclization to 7-Methylbenzofuran-2-carbonitrile

The primary application of (2-Formyl-6-methylphenoxy)acetonitrile detailed herein is its conversion to 7-methylbenzofuran-2-carbonitrile via a base-mediated intramolecular cyclization. This transformation leverages the inherent reactivity of the molecule to forge the furan ring, a critical step in the synthesis of more complex pharmaceutical targets.

Reaction Principle: A Base-Catalyzed Intramolecular Aldol-Type Condensation

The synthesis of the benzofuran ring from (2-Formyl-6-methylphenoxy)acetonitrile proceeds through a base-catalyzed intramolecular cyclization, which can be mechanistically understood as an aldol-type condensation followed by dehydration. The process is initiated by the deprotonation of the α-carbon of the acetonitrile group, creating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the ortho-formyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this intermediate yields the stable aromatic benzofuran ring system. The choice of base and reaction conditions is critical to ensure high yields and minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 7-Methylbenzofuran-2-carbonitrile

This protocol details the efficient cyclization of (2-Formyl-6-methylphenoxy)acetonitrile to yield 7-methylbenzofuran-2-carbonitrile.

Materials:

  • (2-Formyl-6-methylphenoxy)acetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve (2-Formyl-6-methylphenoxy)acetonitrile (1.0 eq) in anhydrous DMF (10 mL per gram of starting material).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 eq).

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (3 volumes relative to DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 2 volumes).

  • Washing: Combine the organic extracts and wash with water (2 x 2 volumes) followed by brine (1 x 2 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 7-methylbenzofuran-2-carbonitrile as a pure solid.

Data Summary Table:

ParameterValue
Starting Material(2-Formyl-6-methylphenoxy)acetonitrile
Product7-Methylbenzofuran-2-carbonitrile
ReagentsK₂CO₃, DMF
Reaction Time4-6 hours
Reaction Temperature80 °C
Typical Yield85-95%
Purity (post-chromatography)>98%

Visualizing the Synthesis

Diagram 1: Reaction Scheme for the Synthesis of 7-Methylbenzofuran-2-carbonitrile

start (2-Formyl-6-methylphenoxy)acetonitrile product 7-Methylbenzofuran-2-carbonitrile start->product Intramolecular Cyclization reagents K₂CO₃, DMF 80 °C

Caption: Intramolecular cyclization of (2-Formyl-6-methylphenoxy)acetonitrile.

Diagram 2: Experimental Workflow

cluster_workflow Synthesis Workflow A 1. Dissolve Starting Material in DMF B 2. Add K₂CO₃ A->B C 3. Heat to 80 °C for 4-6h B->C D 4. Aqueous Workup C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash and Dry Organic Phase E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H I Pure 7-Methylbenzofuran-2-carbonitrile H->I

Caption: Step-by-step workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through standard analytical techniques. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The identity and purity of the final product, 7-methylbenzofuran-2-carbonitrile, should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful formation of the benzofuran ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

The expected spectroscopic data for 7-methylbenzofuran-2-carbonitrile would show the disappearance of the aldehyde proton signal and the appearance of characteristic aromatic protons of the benzofuran ring system.

Conclusion and Future Perspectives

(2-Formyl-6-methylphenoxy)acetonitrile serves as a highly effective and versatile precursor for the synthesis of 7-methylbenzofuran-2-carbonitrile, a key intermediate in the development of novel pharmaceutical agents. The intramolecular cyclization protocol presented is robust, high-yielding, and amenable to scale-up. Further derivatization of the nitrile and the benzofuran core can lead to a diverse library of compounds for drug discovery programs. The synthetic utility of this building block is not limited to benzofurans; the aldehyde functionality can be exploited in reductive amination reactions to generate novel amine derivatives, further expanding its application in medicinal chemistry.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2022. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific & Engineering Research, 2019. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023. [Link]

Sources

Method

Knoevenagel condensation reactions involving (2-Formyl-6-methylphenoxy)acetonitrile

Application Note: Divergent Knoevenagel Condensation Strategies Utilizing (2-Formyl-6-methylphenoxy)acetonitrile in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Knoevenagel Condensation Strategies Utilizing (2-Formyl-6-methylphenoxy)acetonitrile in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that offer unique opportunities for divergent synthesis. (2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) is a prime example. This molecule features both a highly electrophilic ortho-formyl group and a weakly acidic phenoxyacetonitrile moiety. Depending on the basicity of the reaction environment, researchers can precisely control the chemoselectivity of the Knoevenagel condensation.

This application note details two causality-driven synthetic pathways:

  • Pathway A (Intermolecular): Synthesis of highly conjugated α,β-unsaturated dinitriles using external active methylenes, valuable for developing fluorescent probes and kinase inhibitors[1].

  • Pathway B (Intramolecular): A tandem Knoevenagel-type cyclization where the internal phenoxyacetonitrile group acts as the active methylene, yielding 2-cyano-7-methylbenzofuran—a privileged pharmacophore in anti-inflammatory and anticancer drug development[2].

Mechanistic Insights & Causality

The divergence between the two pathways is governed by the relative pKa values of the active methylene protons and the strength of the base employed.

Pathway A: Intermolecular Knoevenagel Condensation When (2-Formyl-6-methylphenoxy)acetonitrile is exposed to a highly acidic external active methylene like malononitrile (pKa ~11) in the presence of a weak Brønsted base (e.g., piperidine), the base selectively deprotonates the malononitrile. The resulting carbanion rapidly attacks the highly electrophilic formyl carbon. Because the phenoxyacetonitrile protons (pKa ~20–22) remain untouched by the weak base, the reaction strictly proceeds intermolecularly, followed by dehydration to form a stable, conjugated dinitrile[1].

Pathway B: Intramolecular Knoevenagel Cyclization To access the benzofuran scaffold, the internal -CH₂-CN group must be activated. This requires a strong base, such as Potassium tert-butoxide (t-BuOK), to overcome the higher pKa barrier. Once the α-cyano carbanion is generated, its spatial proximity to the ortho-formyl group drives a rapid, entropically favored 5-exo-trig cyclization. The intermediate alkoxide undergoes spontaneous dehydration, establishing the aromatic 2-cyano-7-methylbenzofuran core[3].

Visualizing the Reaction Workflows

G A (2-Formyl-6-methylphenoxy)acetonitrile (Bifunctional Precursor) B Malononitrile + Piperidine (Weak Base) A->B Pathway A D t-BuOK / THF (Strong Base) A->D Pathway B C Intermolecular Adduct (Conjugated Dinitrile) B->C Condensation E Intramolecular Adduct (2-Cyano-7-methylbenzofuran) D->E 5-exo-trig Cyclization

Divergent Knoevenagel pathways for (2-Formyl-6-methylphenoxy)acetonitrile.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific visual cues and in-process controls.

Protocol A: Synthesis of 2-(2-(2,2-dicyanovinyl)-6-methylphenoxy)acetonitrile

Objective: Chemoselective intermolecular condensation without ether cleavage or internal cyclization.

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol (175.2 mg) of (2-Formyl-6-methylphenoxy)acetonitrile and 1.1 mmol (72.7 mg) of malononitrile in 5 mL of absolute ethanol.

  • Catalysis: Add 0.1 equivalents (10 mol%, ~10 µL) of piperidine.

    • Causality Check: Piperidine is strong enough to activate malononitrile but too weak to deprotonate the internal phenoxyacetonitrile, ensuring 100% chemoselectivity.

  • Reaction Monitoring: Stir the mixture at 25 °C. The solution will rapidly transition from colorless to deep yellow/orange, indicating the formation of the highly conjugated extended π-system. Monitor via TLC (Hexanes:EtOAc 3:1); the product will appear as a distinct, brightly UV-active spot at 254 nm.

  • Isolation: After 2–4 hours, a precipitate will form. Filter the solid, wash with ice-cold ethanol (2 × 2 mL) to remove unreacted malononitrile and piperidine, and dry under high vacuum.

Protocol B: Synthesis of 2-Cyano-7-methylbenzofuran

Objective: Base-mediated tandem cyclization and dehydration to yield a functionalized benzofuran.

  • Preparation: Dissolve 1.0 mmol (175.2 mg) of (2-Formyl-6-methylphenoxy)acetonitrile in 10 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.2 equivalents (1.2 mL) of Potassium tert-butoxide (1M solution in THF).

    • Causality Check: The low temperature mitigates the risk of intermolecular aldol-type side reactions, while the strong base forces the deprotonation of the -CH₂-CN group to initiate the 5-exo-trig cyclization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Isolation (Self-Validation): Quench the reaction strictly with 10 mL of saturated aqueous NH₄Cl. Do not use strong acids, as they may hydrolyze the newly formed nitrile group. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the pure benzofuran.

Quantitative Data Summary

The table below summarizes the expected operational parameters and yields for both pathways, providing a quick-reference benchmark for process scale-up.

Reaction PathwayTarget ScaffoldActive Methylene SourceCatalyst / BaseTempTimeTypical Yield
Pathway A (Intermolecular) α,β-Unsaturated DinitrileExternal (Malononitrile)Piperidine (10 mol%)25 °C2-4 h85 - 95%
Pathway B (Intramolecular) 2-Cyano-7-methylbenzofuranInternal (-CH₂CN)t-BuOK (1.2 eq)0 °C to 25 °C4 h70 - 80%

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Organic & Biomolecular Chemistry, Royal Society of Chemistry (2024). URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega, American Chemical Society (2024). URL:[Link]

  • Cationic Palladium(II)-Catalyzed Addition of Arylboronic Acids to Nitriles. One-Step Synthesis of Benzofurans from Phenoxyacetonitriles Organic Letters, American Chemical Society (2006). URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of the Nitrile Group in (2-Formyl-6-methylphenoxy)acetonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Mechanistic Rationale The molecule (2-Formyl-6-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The molecule (2-Formyl-6-methylphenoxy)acetonitrile presents a classic chemoselectivity challenge in organic synthesis: it contains both a highly reducible formyl group (aldehyde) and a less reactive nitrile group.

Direct catalytic hydrogenation or hydride-mediated reduction of the nitrile group in the presence of an unprotected aldehyde is generally unfeasible. The thermodynamics and kinetics of the reaction dictate that the aldehyde will preferentially reduce to a primary alcohol or undergo reductive amination before the nitrile is fully converted[1]. To achieve exclusive reduction of the nitrile to a primary amine—yielding 2-(2-aminoethoxy)-3-methylbenzaldehyde —a robust three-step protection-reduction-deprotection strategy is strictly required.

The Causality of the Workflow:

  • Protection: The formyl group is transiently masked as a 1,3-dioxolane acetal. Acetals are highly stable to basic and reductive environments, effectively immunizing the aldehyde against the subsequent hydrogenation conditions[2].

  • Reduction: The nitrile is catalytically hydrogenated using Raney Nickel. Crucially, this is performed in a solvent system of 7N methanolic ammonia. During nitrile reduction, a highly reactive imine intermediate is formed. Without ammonia, the newly formed primary amine would attack this imine, generating unwanted secondary and tertiary amine byproducts. The massive molar excess of ammonia acts as a competing nucleophile, shifting the equilibrium entirely toward the primary amine[3].

  • Deprotection: The acetal is cleaved under mild aqueous acidic conditions, which the newly formed primary amine (now protonated as an ammonium salt) easily tolerates, regenerating the target formyl group.

Workflow Visualization

G SM (2-Formyl-6-methylphenoxy)acetonitrile (Starting Material) Step1 Step 1: Acetal Protection Ethylene Glycol, p-TsOH, Toluene Dean-Stark Reflux SM->Step1 Int1 2-(2-(1,3-Dioxolan-2-yl)-6-methylphenoxy)acetonitrile (Protected Intermediate) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation Raney Nickel, H2 (50-80 psi) 7N Methanolic Ammonia Int1->Step2 Int2 2-(2-(1,3-Dioxolan-2-yl)-6-methylphenoxy)ethan-1-amine (Reduced Intermediate) Step2->Int2 Step3 Step 3: Acetal Deprotection Aqueous HCl, THF Mild Acidic Hydrolysis Int2->Step3 Product 2-(2-Aminoethoxy)-3-methylbenzaldehyde (Final Product) Step3->Product

Figure 1: Three-step chemoselective nitrile reduction workflow via acetal protection.

Step-by-Step Experimental Protocols

Step 1: Acetal Protection of the Formyl Group

Objective: Mask the reactive aldehyde to prevent premature reduction.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Reagents: Add (2-Formyl-6-methylphenoxy)acetonitrile (10.0 g, 57.1 mmol, 1.0 eq), ethylene glycol (17.7 g, 285.5 mmol, 5.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.54 g, 2.85 mmol, 0.05 eq) in 250 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the acetal[2]. Continue refluxing for 4–6 hours until water accumulation ceases.

  • Workup: Cool the reaction to room temperature. Quench by adding 100 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract the aqueous layer with ethyl acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 .

Step 2: Catalytic Hydrogenation of the Nitrile

Objective: Selectively reduce the nitrile to a primary amine while suppressing secondary amine formation.

  • Setup: Transfer Intermediate 1 (approx. 11.5 g, 52.4 mmol) to a 250 mL high-pressure Parr hydrogenation vessel.

  • Reagents: Dissolve the intermediate in 100 mL of 7N ammonia in methanol. Add 2.5 g of Raney Nickel (approx. 20% w/w). (Caution: Raney Nickel is highly pyrophoric; ensure it is washed with methanol and never allowed to dry).

  • Reaction: Seal the vessel. Purge the atmosphere with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50–80 psi with H₂. Stir vigorously at room temperature for 12–18 hours. The massive excess of ammonia will trap the intermediate imine, ensuring high primary amine selectivity[3].

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to yield Intermediate 2 .

Step 3: Acetal Deprotection

Objective: Regenerate the formyl group to yield the final target compound.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude Intermediate 2 in 100 mL of tetrahydrofuran (THF).

  • Reaction: Add 50 mL of 2M aqueous HCl. Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The acidic conditions will rapidly hydrolyze the 1,3-dioxolane ring back to the aldehyde.

  • Workup: Once TLC or LC-MS indicates complete deprotection, cool the flask in an ice bath. Carefully adjust the pH of the aqueous layer to ~10 using 2M NaOH (this free-bases the protonated primary amine). Extract the product with dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-(2-aminoethoxy)-3-methylbenzaldehyde .

Quantitative Data & Analytical Tracking

To ensure this protocol acts as a self-validating system, researchers must track the transformation using specific spectroscopic markers. The disappearance and emergence of distinct functional groups guarantee that unreacted intermediates are not carried forward.

StepCompound NameExpected YieldKey IR Markers (cm⁻¹)Key ¹H NMR Markers (CDCl₃, ppm)
Start (2-Formyl-6-methylphenoxy)acetonitrileN/A~2250 (C≡N stretch)~1690 (C=O stretch)10.2 (s, 1H, -CH O)4.9 (s, 2H, -O-CH ₂-CN)
1 2-(2-(1,3-Dioxolan-2-yl)-6-methylphenoxy)acetonitrile90–95%~2250 (C≡N stretch)Absence of C=O stretch6.0 (s, 1H, acetal CH )4.0 (m, 4H, dioxolane CH ₂)
2 2-(2-(1,3-Dioxolan-2-yl)-6-methylphenoxy)ethan-1-amine80–85%~3300–3400 (N-H stretch)Absence of C≡N stretch2.9 (t, 2H, -CH ₂-NH₂)6.0 (s, 1H, acetal CH )
3 2-(2-Aminoethoxy)-3-methylbenzaldehyde85–90%~1690 (C=O stretch)~3300–3400 (N-H stretch)10.2 (s, 1H, -CH O)2.9 (t, 2H, -CH ₂-NH₂)

References[1] Title: Amine synthesis by nitrile reduction | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/synthesis/C1N/amines/reductionsnitriles.shtm[2] Title: Dimethyl Acetals | Source: Organic Chemistry Portal | URL:https://www.organic-chemistry.org/protectivegroups/carbonyl/dimethylacetals.shtm[3] Title: Working with Hazardous Chemicals - Organic Syntheses | Source: Organic Syntheses, Coll. Vol. 3, p. 720 | URL:https://www.orgsyn.org/demo.aspx?prep=CV3P0720

Sources

Method

Application Notes and Protocols: Synthesis of (2-Formyl-6-methylphenoxy)acetonitrile via Williamson O-Alkylation

Abstract This document provides a comprehensive guide for the synthesis of (2-Formyl-6-methylphenoxy)acetonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol details an efficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-Formyl-6-methylphenoxy)acetonitrile, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol details an efficient O-alkylation procedure based on the Williamson ether synthesis, reacting 2-hydroxy-3-methylbenzaldehyde with chloroacetonitrile. We delve into the underlying reaction mechanism, provide a meticulously detailed, step-by-step experimental protocol, and outline essential safety precautions and characterization methods. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing substituted phenoxyacetonitrile derivatives.

Introduction and Scientific Principle

The O-alkylation of phenols is a cornerstone transformation in organic chemistry, enabling the construction of aryl ethers. The Williamson ether synthesis is the preeminent method for this purpose, valued for its reliability and broad substrate scope.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[3][4][5]

The synthesis of (2-Formyl-6-methylphenoxy)acetonitrile from 2-hydroxy-3-methylbenzaldehyde follows this classic mechanism. The core principle involves two critical steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 2-hydroxy-3-methylbenzaldehyde is deprotonated by a suitable base. In this protocol, we employ anhydrous potassium carbonate (K₂CO₃), a mild and cost-effective base that is highly effective for phenol alkylations.[6][7][8] This step generates a potent nucleophile, the potassium 2-formyl-6-methylphenoxide ion, in situ.

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of chloroacetonitrile. This concerted SN2 displacement ejects the chloride ion as the leaving group, forming the desired C-O ether bond and yielding the final product.[3][9]

The choice of a polar aprotic solvent, such as acetone, is crucial as it effectively solvates the potassium cation without forming strong hydrogen bonds with the phenoxide nucleophile, thereby enhancing its reactivity.[10]

Reaction Mechanism

The mechanism involves the deprotonation of the phenol followed by an SN2 attack on the alkyl halide.

Caption: The reaction begins with deprotonation of the phenol by K₂CO₃ to form a nucleophilic phenoxide, which then attacks chloroacetonitrile in an Sₙ2 reaction to yield the ether product.

Materials and Experimental Protocol

Reagent and Solvent Data

This table summarizes the properties and suggested quantities for the key reagents.

ReagentFormulaMW ( g/mol )CAS No.Molar Eq.Amount
2-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.15824-42-01.05.00 g
ChloroacetonitrileC₂H₂ClN75.50107-14-21.23.98 g (3.3 mL)
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-72.010.15 g
Acetone (Anhydrous)C₃H₆O58.0867-64-1-100 mL
Required Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Equipment for Thin-Layer Chromatography (TLC)

  • Equipment for column chromatography (glass column, silica gel, etc.)

Step-by-Step Synthesis Protocol

CAUTION: This procedure must be performed in a certified chemical fume hood due to the high toxicity and volatility of chloroacetonitrile.[11][12][13] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[14][15]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methylbenzaldehyde (5.00 g, 36.7 mmol).

    • Add anhydrous potassium carbonate (10.15 g, 73.4 mmol). Causality: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HCl byproduct that could potentially form from side reactions.

    • Add 100 mL of anhydrous acetone. The use of an anhydrous solvent is critical to prevent the hydrolysis of the alkylating agent and to ensure the base remains effective.

    • Fit the flask with a reflux condenser and begin stirring the suspension.

  • Addition of Alkylating Agent:

    • While stirring at room temperature, add chloroacetonitrile (3.3 mL, 5.0 g, 44.1 mmol) to the suspension dropwise using a syringe or dropping funnel. Causality: A slight excess (1.2 eq) of the alkylating agent is used to drive the reaction towards completion and account for any potential loss due to volatility.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-12 hours. The reaction progress should be monitored to determine the optimal time.

  • In-Process Monitoring (TLC):

    • Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture, filter it, and spot it on a TLC plate.

    • Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to develop the plate.

    • Visualize the spots under a UV lamp. The reaction is considered complete when the starting material spot (2-hydroxy-3-methylbenzaldehyde) is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the suspension through a pad of celite in a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl).[1]

    • Wash the filter cake with an additional 20-30 mL of acetone to ensure all product is collected.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • The resulting crude residue (a yellowish oil or solid) should be taken forward for purification.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a suitable eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

    • Dissolve the crude residue in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions containing the desired product and concentrate them using a rotary evaporator to yield (2-Formyl-6-methylphenoxy)acetonitrile as a purified solid or oil.

Experimental Workflow and Characterization

Overall Synthesis Workflow

The entire process from setup to final product can be visualized as a clear, sequential workflow.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purify 4. Purification & Analysis A Combine Phenol, K₂CO₃, and Acetone B Add Chloroacetonitrile A->B C Heat to Reflux (6-12 hours) B->C D Monitor by TLC C->D In-process check E Cool to RT C->E D->C F Filter Inorganic Salts E->F G Concentrate via Rotary Evaporation F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product (NMR, IR, MS) H->I

Caption: A schematic overview of the experimental procedure, from initial setup to final product characterization.

Product Characterization

The identity and purity of the synthesized (2-Formyl-6-methylphenoxy)acetonitrile should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the methylene protons of the O-CH₂-CN group (~4.8 ppm), and the methyl group protons (~2.5 ppm).

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons, and the aliphatic carbons of the methyl and methylene groups.

  • IR Spectroscopy: Look for characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), the C≡N stretch (~2250 cm⁻¹), and the C-O-C ether linkage (~1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this synthesis.

  • Chloroacetonitrile (CAS 107-14-2): This substance is highly toxic, flammable, and a lachrymator.[11][12][13] It is fatal if swallowed, inhaled, or in contact with skin.[11][13][15] All handling must occur within a high-performance chemical fume hood.[14][15] In case of exposure, seek immediate medical attention.[11][15]

  • 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0): Causes skin, eye, and respiratory irritation.[16] Avoid inhalation and direct contact.[16]

  • Acetone (CAS 67-64-1): Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Potassium Carbonate (CAS 584-08-7): May cause irritation upon contact with eyes or skin.

Personal Protective Equipment (PPE):

  • Splash-proof safety goggles or a face shield.

  • Flame-resistant lab coat.

  • Nitrile or neoprene gloves (double-gloving is recommended when handling chloroacetonitrile).

  • Ensure a safety shower and eyewash station are readily accessible.

Waste Disposal:

  • All organic waste, including residual reaction mixture and chromatography eluents, must be collected in a designated halogenated organic waste container.

  • Solid waste (filter cake) should be disposed of in a designated solid chemical waste container.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials.1. Extend reflux time and monitor by TLC. 2. Use freshly opened or properly dried anhydrous K₂CO₃. 3. Verify purity of reactants before starting.
Low Yield 1. Loss of volatile chloroacetonitrile. 2. Inefficient extraction/purification. 3. Side reactions.1. Ensure the reflux condenser is efficient and the system is well-sealed. 2. Be meticulous during work-up and chromatography. 3. Ensure anhydrous conditions to minimize hydrolysis.
C-Alkylation Side Product The phenoxide is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring.[3]This is less common with chloroacetonitrile under these conditions. If observed, consider using a different solvent system or a phase-transfer catalyst to enhance O-selectivity.[17][18]

References

  • ACS Publications. Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. ACS Omega. Available from: [Link]

  • Taylor & Francis Online. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. Available from: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

  • PTC Organics, Inc. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. Available from: [Link]

  • Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available from: [Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. Available from: [Link]

  • ACS Publications. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Available from: [Link]

  • National Center for Biotechnology Information. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC. Available from: [Link]

  • ResearchGate. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. ResearchGate. Available from: [Link]

  • Grokipedia. Williamson ether synthesis. Grokipedia. Available from: [Link]

  • Taylor & Francis Online. Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG. Taylor & Francis Online. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Chemsrc. 2-Hydroxy-3-methylbenzaldehyde | CAS#:41438-18-0. Chemsrc. Available from: [Link]

  • chemeurope.com. Williamson ether synthesis. chemeurope.com. Available from: [Link]

  • Bentham Science. Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Letters in Organic Chemistry. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. Nano-K2CO3 as a green and efficient base for monoalkylation and oximation of active methylene compounds. RSC Advances. Available from: [Link]

  • Chemik. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Chemik. Available from: [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available from: [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • ChemTalk. Williamson Ether Synthesis. ChemTalk. Available from: [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile. Organic Syntheses. Available from: [Link]

  • Toppr. Williamson synthesis is used to prepare. Toppr. Available from: [Link]

Sources

Application

Application Notes and Protocols: Aldehyde Protection and Deprotection Strategies for (2-Formyl-6-methylphenoxy)acetonitrile

Abstract In the synthesis of complex organic molecules, the selective manipulation of functional groups is a cornerstone of success. The aldehyde group, being highly reactive, often necessitates temporary masking to prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the synthesis of complex organic molecules, the selective manipulation of functional groups is a cornerstone of success. The aldehyde group, being highly reactive, often necessitates temporary masking to prevent unwanted side reactions. This guide provides a detailed technical overview and field-proven protocols for the protection and deprotection of the aldehyde functionality in (2-Formyl-6-methylphenoxy)acetonitrile. We will explore two robust strategies—cyclic acetal and dithioacetal (dithiane) formation—elucidating the mechanistic rationale behind each choice and providing step-by-step experimental procedures. This document is intended for researchers, scientists, and drug development professionals seeking to implement effective and reliable protecting group strategies in their synthetic workflows.

The Strategic Imperative of Aldehyde Protection

The molecule (2-Formyl-6-methylphenoxy)acetonitrile presents a unique synthetic challenge due to its array of functional groups: a reactive aromatic aldehyde, a phenoxy ether linkage, and a nitrile group. The aldehyde is particularly susceptible to nucleophilic attack, oxidation, and reduction.[1] Consequently, any synthetic transformation targeting other parts of the molecule, such as modifications involving strong bases, hydrides, or organometallic reagents, requires the aldehyde to be temporarily rendered inert.

The selection of a protecting group is not a trivial choice; it is a critical strategic decision that can dictate the success or failure of a multi-step synthesis.[2] An ideal protecting group must meet several criteria:

  • Ease of Installation and Removal: The group should be introduced and removed in high yields under mild conditions that do not compromise the integrity of the rest of the molecule.

  • Robust Stability: It must be inert to the specific reaction conditions planned for subsequent steps.

  • Orthogonality: In a molecule with multiple protecting groups, it should be possible to remove one selectively without affecting the others.[3][4][5]

  • Chemoselectivity: The protecting group must react exclusively with the target aldehyde, leaving the nitrile and ether functionalities untouched.

This guide focuses on two of the most reliable and widely adopted protecting groups for aldehydes: 1,3-dioxolanes (cyclic acetals) and 1,3-dithianes (cyclic dithioacetals).

Decision Framework: Acetal vs. Dithiane Protection

The choice between an acetal and a dithiane depends primarily on the planned downstream reaction conditions. Dithianes offer superior stability towards both acidic and basic conditions, whereas acetals are stable under basic and neutral conditions but are readily cleaved by acid.[6][7]

G Start Evaluate Downstream Reaction Conditions Condition1 Basic, Nucleophilic, or Reductive Conditions? Start->Condition1 Condition2 Strongly Acidic Conditions Required? Condition1->Condition2 No (Acidic?) Acetal Use Acetal Protection (e.g., 1,3-Dioxolane) Condition1->Acetal Yes Condition2->Acetal No (Mild Acid Only) Dithiane Use Dithiane Protection (e.g., 1,3-Dithiane) Condition2->Dithiane Yes Reconsider Re-evaluate Synthetic Route or Choose a More Robust PG Acetal->Reconsider If subsequent step requires strong acid

Caption: Decision tree for selecting a protecting group.

Strategy I: Cyclic Acetal Protection (1,3-Dioxolane Formation)

Cyclic acetals are an excellent choice for protecting aldehydes when subsequent reactions are performed under basic, neutral, or reductive conditions.[8] They are formed by the acid-catalyzed reaction of the aldehyde with a diol, typically ethylene glycol.

Mechanistic Rationale

The formation of an acetal is a reversible process.[6] The reaction is driven to completion by removing water as it is formed, often using a Dean-Stark apparatus.[1][9] The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst (like p-toluenesulfonic acid, p-TsOH), which increases the electrophilicity of the carbonyl carbon. This is followed by nucleophilic attack from one of the diol's hydroxyl groups to form a hemiacetal. Further protonation of the hemiacetal's hydroxyl group allows for the elimination of water, creating a resonance-stabilized oxonium ion. Finally, an intramolecular attack by the second hydroxyl group, followed by deprotonation, yields the stable cyclic acetal.[1][10]

Experimental Protocol 1A: Protection of (2-Formyl-6-methylphenoxy)acetonitrile as a 1,3-Dioxolane
ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
(2-Formyl-6-methylphenoxy)acetonitrile175.181.010.01.75 g
Ethylene Glycol62.071.515.00.93 g (0.83 mL)
p-Toluenesulfonic acid (p-TsOH)190.220.050.595 mg
Toluene---100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add (2-Formyl-6-methylphenoxy)acetonitrile (1.75 g, 10.0 mmol).

  • Add toluene (100 mL), ethylene glycol (0.83 mL, 15.0 mmol), and p-TsOH (95 mg, 0.5 mmol).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible (typically 2-4 hours).

  • Once complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst.[1]

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-((2-(1,3-dioxolan-2-yl)-6-methylphenoxy)methyl)nitrile.

  • If necessary, purify the product by column chromatography on silica gel.

Experimental Protocol 1B: Deprotection of the 1,3-Dioxolane

Deprotection is achieved by acid-catalyzed hydrolysis, effectively reversing the formation reaction.[11]

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Protected Acetal219.231.05.01.10 g
Acetone/Water (9:1 v/v)---50 mL
p-Toluenesulfonic acid (p-TsOH) or 2M HCl (aq)-catalytic-50 mg or 2.5 mL

Procedure:

  • Dissolve the protected acetal (1.10 g, 5.0 mmol) in a 9:1 mixture of acetone and water (50 mL) in a round-bottom flask.

  • Add a catalytic amount of p-TsOH (50 mg) or 2M aqueous HCl (2.5 mL).

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the majority of the acetone using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

Strategy II: Cyclic Dithioacetal Protection (1,3-Dithiane Formation)

For synthetic routes that involve strongly acidic or a wide range of nucleophilic conditions, the 1,3-dithiane is a superior protecting group due to its exceptional stability.[7]

Mechanistic Rationale

The formation of a 1,3-dithiane is analogous to acetal formation, involving an acid-catalyzed reaction with 1,3-propanedithiol.[12] The sulfur atoms are highly nucleophilic, and the reaction typically proceeds efficiently. Deprotection, however, is more challenging than for acetals and cannot be achieved by simple hydrolysis. It requires oxidative or metal-based methods to cleave the robust carbon-sulfur bonds.[7][13]

Experimental Protocol 2A: Protection of (2-Formyl-6-methylphenoxy)acetonitrile as a 1,3-Dithiane
ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
(2-Formyl-6-methylphenoxy)acetonitrile175.181.010.01.75 g
1,3-Propanedithiol108.241.212.01.30 g (1.18 mL)
Boron trifluoride etherate (BF₃·OEt₂)141.930.11.00.14 g (0.12 mL)
Dichloromethane (DCM), anhydrous---100 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (2-Formyl-6-methylphenoxy)acetonitrile (1.75 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,3-propanedithiol (1.18 mL, 12.0 mmol), followed by the dropwise addition of boron trifluoride etherate (0.12 mL, 1.0 mmol).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding a 10% aqueous NaOH solution (50 mL).[12]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2-((2-(1,3-dithian-2-yl)-6-methylphenoxy)methyl)nitrile, can be purified by column chromatography or recrystallization.

Experimental Protocol 2B: Deprotection of the 1,3-Dithiane

A variety of methods exist for dithiane deprotection.[7] The following protocol uses an iodine-based system in a wet solvent, which is effective and avoids the use of toxic heavy metals like mercury.[13]

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Protected Dithiane265.401.05.01.33 g
Iodine (I₂)253.810.10.5127 mg
Acetone/Water (9:1 v/v)---50 mL

Procedure:

  • Dissolve the protected dithiane (1.33 g, 5.0 mmol) in a 9:1 mixture of acetone and water (50 mL) in a round-bottom flask.

  • Add a catalytic amount of iodine (127 mg, 0.5 mmol).[14]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC (the disappearance of the starting material and the appearance of the aldehyde). The reaction is often complete within a few minutes to an hour.[14]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure aldehyde.

Comparative Data Summary

Protecting GroupStability ConditionsDeprotection ConditionsKey Advantages
1,3-Dioxolane Stable to bases, nucleophiles, hydrides, most oxidants.Mild aqueous acid (e.g., p-TsOH, HCl, H₂SO₄).[1][11]Easy to introduce and remove; common and inexpensive reagents.
1,3-Dithiane Stable to strong acids, strong bases, nucleophiles, hydrides.Oxidative (e.g., I₂, NBS) or metal-based (e.g., HgCl₂, AgNO₃) reagents.[7]Extremely robust; stable to a wider range of conditions than acetals.

Overall Synthetic Workflow

The integration of a protecting group strategy allows for a logical and efficient synthetic sequence.

G cluster_main General Protecting Group Workflow Start Starting Material (2-Formyl-6-methylphenoxy) acetonitrile Protect Step 1: Protect Aldehyde (Acetal or Dithiane Formation) Start->Protect Protected_Int Protected Intermediate Protect->Protected_Int Transform Step 2: Perform Desired Chemical Transformation (e.g., Grignard, Reduction, etc.) Protected_Int->Transform Transformed_Int Transformed Protected Intermediate Transform->Transformed_Int Deprotect Step 3: Deprotect Aldehyde (Hydrolysis or Oxidation) Transformed_Int->Deprotect Final Final Product with Regenerated Aldehyde Deprotect->Final

Caption: A generalized workflow incorporating aldehyde protection and deprotection steps.

References

  • University of Liverpool. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Tanemura, K., et al. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society. Retrieved from [Link]

  • Sun, J., et al. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Fleming, F. F., et al. (2001). Deprotecting Dithiane-Containing Alkaloids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yan, G., et al. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Zolfigol, M. A., et al. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • ResearchGate. (2026). Preparation and Deprotection of Aldehyde Dimethylhydrazones. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Chem.iitb. (2020). Protecting Groups. Retrieved from [Link]

  • Chem-Station. (2014). Protection of Carbonyl Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. Retrieved from [Link]

  • ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Streamlined Synthesis of 8-Methyl-3-cyanocoumarin via Intramolecular Cyclization

Abstract This application note details a highly efficient, base-catalyzed protocol for the synthesis of 8-methyl-2-oxo-2H-chromene-3-carbonitrile (8-methyl-3-cyanocoumarin). The methodology leverages the strategically de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly efficient, base-catalyzed protocol for the synthesis of 8-methyl-2-oxo-2H-chromene-3-carbonitrile (8-methyl-3-cyanocoumarin). The methodology leverages the strategically designed precursor, (2-Formyl-6-methylphenoxy)acetonitrile, to facilitate a robust intramolecular Knoevenagel-type condensation. This approach obviates the need for intermolecular coupling of separate aldehyde and active methylene components, often leading to simplified reaction work-ups and improved atom economy. The protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and materials science, providing a reliable method for accessing this valuable coumarin scaffold.

Introduction & Scientific Rationale

Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with significant pharmacological and photophysical properties. Their applications span from anticoagulants and anticancer agents to fluorescent probes and laser dyes.[1]

The Knoevenagel condensation is a cornerstone of coumarin synthesis, traditionally involving the base-catalyzed reaction between a salicylaldehyde derivative and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[2][3] This reaction proceeds via a nucleophilic addition followed by dehydration and subsequent intramolecular cyclization (lactonization).

This protocol refines the traditional approach by utilizing (2-Formyl-6-methylphenoxy)acetonitrile. In this precursor, the reactive aldehyde and the active methylene (nitrile) functionalities are tethered within the same molecule. This design primes the system for a facile, base-catalyzed intramolecular cyclization. The primary advantage is the transformation of a two-component reaction into a unimolecular process, which can enhance reaction rates and selectivity.

Mechanism of Action: The reaction is initiated by a base (e.g., piperidine, K₂CO₃), which abstracts an acidic α-proton from the methylene group adjacent to the electron-withdrawing nitrile (CN) group.[2] This generates a resonance-stabilized carbanion. The carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the proximate formyl group. The resulting alkoxide intermediate subsequently undergoes dehydration to form the thermodynamically stable α,β-unsaturated system characteristic of the coumarin ring.

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Dissolve substrate in EtOH. Add catalyst. B 2. Heating & Reflux Heat mixture to reflux (approx. 78°C). Stir for 2-4 hours. A->B C 3. Reaction Monitoring Monitor progress using TLC (e.g., 3:1 Hexanes:EtOAc). B->C D 4. Product Isolation Cool to RT. Pour into ice-cold acidic water (2M HCl). C->D E 5. Filtration & Washing Collect precipitate by vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize from EtOH/Water or Purify via column chromatography. E->F G 7. Characterization Analyze by NMR, IR, and MS. F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2-Formyl-6-methylphenoxy)acetonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-yield, high-purity protocols for the preparation of (2-Formyl-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-yield, high-purity protocols for the preparation of (2-Formyl-6-methylphenoxy)acetonitrile.

The synthesis relies on the Williamson ether synthesis, utilizing 2-hydroxy-3-methylbenzaldehyde and an α -haloacetonitrile[1]. While conceptually straightforward, the reaction is highly sensitive to solvent and base selection, making it prone to side reactions such as C-alkylation, E2 elimination, and base-catalyzed degradation of the formyl group[1]. This guide provides a causality-driven approach to optimizing your reaction conditions.

Section 1: Mechanistic Causality & Reaction Logic

The successful synthesis of (2-Formyl-6-methylphenoxy)acetonitrile depends on controlling the behavior of the phenoxide intermediate. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom or the aromatic carbon ring[1].

To force the reaction down the desired O-alkylation pathway, we must manipulate the solvation environment. Using a polar aprotic solvent (like DMF) leaves the oxygen atom unsolvated and highly nucleophilic[1]. Conversely, protic solvents (like ethanol or water) form hydrogen bonds with the oxygen, sterically hindering it and driving the electrophile toward the carbon ring, resulting in unwanted C-alkylation[1]. Furthermore, the base must be strong enough to deprotonate the phenol but mild enough to prevent the degradation of the sensitive formyl (-CHO) group.

G A 2-Hydroxy-3-methylbenzaldehyde B Phenoxide Intermediate A->B Base (K2CO3) - H+ E Aldol/Cannizzaro Byproducts A->E Strong Base (Side Reaction) C (2-Formyl-6-methylphenoxy)acetonitrile B->C + ClCH2CN SN2 (O-Alkylation) D C-Alkylation Byproduct B->D + ClCH2CN (C-Alkylation)

Mechanistic pathway and side reactions for (2-Formyl-6-methylphenoxy)acetonitrile synthesis.

Section 2: Troubleshooting Guide & FAQs

Q: Why am I observing significant C-alkylation instead of the desired O-alkylation? A: As illustrated in the mechanistic pathway, phenoxide ions can react at the oxygen or the ortho/para carbon atoms[1]. To favor O-alkylation, you must use a polar aprotic solvent like DMF or acetonitrile[1]. If you are using protic solvents (like ethanol or water), they will hydrogen-bond with the phenoxide oxygen, sterically hindering it and driving the electrophile toward the aromatic carbon ring.

Q: My aldehyde group is degrading, leading to complex mixtures. How do I prevent this? A: The formyl (-CHO) group on 2-hydroxy-3-methylbenzaldehyde is highly sensitive to strong aqueous bases. Reagents like NaOH or KOH can trigger intermolecular Aldol condensations or Cannizzaro reactions. Avoid strong bases entirely. Instead, use a mild, anhydrous base such as K₂CO₃ or Cs₂CO₃ to deprotonate the phenol safely[1].

Q: The reaction yield is low, and I detect unreacted chloroacetonitrile. What is happening? A: Two factors usually cause this: E2 elimination or poor electrophilicity. Under basic conditions, especially at elevated temperatures, the α -haloacetonitrile can undergo E2 elimination[1]. If using chloroacetonitrile, its lower reactivity compared to bromoacetonitrile might stall the reaction. To resolve this without increasing the temperature, add a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide intermediate.

Q: How do I separate unreacted 2-hydroxy-3-methylbenzaldehyde from the product? A: The starting phenol and the product often have similar polarities, complicating chromatographic separation[1]. Leverage the acidity of the unreacted phenol. During the workup, wash the organic layer with a dilute aqueous base (e.g., 0.5 M NaOH). This deprotonates the unreacted phenol, pulling it into the aqueous phase while the neutral nitrile product remains in the organic phase[1].

Section 3: Quantitative Optimization Data

The table below summarizes the causality between reaction conditions and the resulting chemical pathways, demonstrating why anhydrous K₂CO₃ in DMF is the industry standard.

Table 1: Impact of Reaction Conditions on Yield and Side Reactions
SolventBaseAlkylating AgentTemp (°C)Time (h)O-Alkylation Yield (%)Primary Side Reaction Observed
DMF (Dry) K₂CO₃ Bromoacetonitrile 25 18 86 None (Optimal Conditions)
DMF (Dry)K₂CO₃Chloroacetonitrile601282Trace E2 Elimination
AcetoneK₂CO₃Chloroacetonitrile602475Incomplete Reaction
EthanolNaOHChloroacetonitrile804< 40Aldol Condensation / C-alkylation

Section 4: Standard Operating Procedure (SOP)

This self-validating protocol is adapted from validated methodologies for synthesizing chromone precursors[2]. Every step includes causality checks to ensure the reaction is proceeding correctly.

Phase 1: Phenoxide Generation (Activation)
  • Setup: In an oven-dried round-bottom flask under a continuous nitrogen atmosphere, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 equiv, e.g., 200 mg) in dry DMF (1.0 mL)[2]. Causality: Nitrogen prevents oxidation, and dry DMF prevents nitrile hydrolysis.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 equiv, 339 mg)[2].

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 15 minutes. You must observe the formation of a distinct yellow solid/suspension [2]. This color change is the visual cue that the phenoxide intermediate has successfully formed. Do not proceed to Phase 2 until this color change is observed.

Phase 2: Nucleophilic Substitution (Alkylation)
  • Reagent Addition: Slowly add bromoacetonitrile (1.2 equiv, 133 µL) dropwise to the yellow suspension[2]. (Note: If substituting with chloroacetonitrile, add 0.1 equiv of NaI to accelerate the SN2 attack).

  • Reaction: Stir the mixture continuously at room temperature for 18–24 hours[2].

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot is fully consumed.

Phase 3: Quenching and Purification
  • Quenching: Dilute the reaction mixture with ethyl acetate (100 mL)[2].

  • Washing: Wash the organic layer sequentially with water (3 × 100 mL) to completely remove the DMF, followed by a brine wash (2 × 10 mL)[2]. Causality: DMF is highly water-soluble; extensive washing prevents it from interfering with crystallization or chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure[2].

  • Final Purification: Purify the crude product via flash column chromatography on silica gel to yield (2-Formyl-6-methylphenoxy)acetonitrile as a white solid (Expected yield: ~86%, melting point: 75−77 °C)[2].

References

  • Nanyang Technological University. "The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis." DR-NTU. URL:[Link]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of (2-Formyl-6-methylphenoxy)acetonitrile

Welcome to the Technical Support Center. Designed specifically for researchers, synthetic chemists, and drug development professionals, this guide addresses the physicochemical challenges encountered during the isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Designed specifically for researchers, synthetic chemists, and drug development professionals, this guide addresses the physicochemical challenges encountered during the isolation and purification of (2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2)[1][].

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step methodologies but also to explain the thermodynamic and kinetic causalities behind each experimental choice.

Part 1: Mechanistic Causality & Impurity Profile

Before troubleshooting a failed purification, we must understand the chemical system. The synthesis of this intermediate typically involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with chloroacetonitrile, utilizing a mild base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent such as DMF or acetonitrile[3][4].

  • Target Molecule: Contains a polar nitrile (-CN), a reactive aldehyde (-CHO), and a lipophilic tolyl ring. This mixed polarity dictates its solubility profile.

  • Primary Impurities: The crude matrix will contain unreacted starting materials, residual solvent (DMF), and inorganic salts (KCl, excess K2​CO3​ )[4]. Effective purification relies on exploiting the differential solubility of these components[5].

SynthesisPathway SM1 2-Hydroxy-3-methylbenzaldehyde (Starting Material) Crude Crude Product Mixture SM1->Crude SM2 Chloroacetonitrile (Alkylating Agent) SM2->Crude Base K2CO3 / DMF (Base & Solvent) Base->Crude Target (2-Formyl-6-methylphenoxy)acetonitrile Crude->Target Imp1 Unreacted Starting Materials Crude->Imp1 Imp2 Inorganic Salts & DMF Crude->Imp2

Caption: Synthesis pathway and impurity generation for (2-Formyl-6-methylphenoxy)acetonitrile.

Part 2: Troubleshooting & FAQs

Q1: My crude mixture is "oiling out" instead of forming crystals. How do I fix this?

Causality: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates as a liquid rather than a solid. This thermodynamic trap happens when the melting point of the crude mixture is depressed below the temperature at which the solution becomes saturated[6]. In this specific synthesis, residual DMF or high concentrations of unreacted 2-hydroxy-3-methylbenzaldehyde heavily depress the melting point. Solution:

  • Pre-crystallization Wash: Ensure complete removal of DMF by washing the organic extraction layer (e.g., ethyl acetate) with copious amounts of water or a 5% aqueous LiCl solution prior to solvent evaporation.

  • Adjust the Solvent System: If oiling out occurs during cooling, reheat the mixture until homogeneous. Add a small volume of the primary solvent (e.g., ethyl acetate) to lower the saturation temperature, ensuring the crystallization boundary is reached before the oiling boundary[6].

  • Seeding: Introduce a pure seed crystal of (2-Formyl-6-methylphenoxy)acetonitrile just above the oiling temperature to bypass the kinetic energy barrier for nucleation[6].

Q2: What is the most reliable solvent system for recrystallizing this specific compound?

Causality: A successful recrystallization solvent must dissolve the compound completely at its boiling point and sparingly at low temperatures[5]. Because the target molecule has mixed polarity, a binary solvent system utilizing a solvent/antisolvent pairing is highly effective[7]. Solution: An Ethyl Acetate / Hexanes system is the standard. Ethyl acetate acts as the primary solvent (high solubility), while hexanes act as the antisolvent (low solubility)[7]. The volume ratio must be carefully controlled to prevent premature precipitation.

Q3: The crude solid is dark brown/yellow. How do I remove this discoloration?

Causality: The aldehyde group is susceptible to trace oxidation, and the basic conditions ( K2​CO3​ ) during synthesis can lead to minor polymerization of the starting phenol, creating highly conjugated, colored impurities. Solution: Perform an activated carbon (charcoal) treatment. Activated carbon possesses a massive surface area that selectively adsorbs large, conjugated polymeric impurities while leaving the target monomer in solution[8][9]. Add 5% w/w activated carbon to the hot solution, boil for 5 minutes, and perform a hot gravity filtration through a Celite pad[9].

Part 3: Quantitative Data & Solvent Selection

To facilitate solvent selection, the following table summarizes the solubility profile of (2-Formyl-6-methylphenoxy)acetonitrile and its common impurities across various solvents.

SolventPolarity IndexTarget Solubility (Hot)Target Solubility (Cold)Impurity SolubilityRole in Recrystallization
Ethyl Acetate 4.4HighModerateHigh (Organics)Primary Solvent
Hexanes 0.1LowVery LowLowAntisolvent
Isopropanol (IPA) 3.9HighLowModerateSingle-Solvent Alternative
Water 10.0InsolubleInsolubleHigh (Salts/DMF)Aqueous Wash (Extraction)
Dichloromethane 3.1Very HighHighHighUnsuitable (Too soluble)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Ethyl Acetate/Hexanes two-solvent system to isolate pure (2-Formyl-6-methylphenoxy)acetonitrile. The self-validating nature of this workflow ensures that if turbidity is not achieved in Step 3, the solvent ratio is incorrect and can be adjusted in real-time.

Step 1: Dissolution Suspend the crude (2-Formyl-6-methylphenoxy)acetonitrile in a minimum volume of hot ethyl acetate (approx. 60–70 °C) inside an Erlenmeyer flask. Swirl continuously until no further solid dissolves[5].

Step 2: Clarification & Decolorization (Optional but Recommended) If the solution is darkly colored or contains insoluble particulates (e.g., KCl salts), add activated carbon (5% w/w). Boil gently for 5 minutes, then filter the hot mixture through a pre-warmed Büchner funnel packed with a Celite pad to remove the carbon and salts[9].

Step 3: Antisolvent Addition Return the clear filtrate to a heat source. Slowly add hot hexanes (antisolvent) dropwise while swirling until a slight, persistent turbidity is observed[7]. This indicates the solution has reached the saturation point.

Step 4: Equilibration Add 1–2 drops of hot ethyl acetate until the solution just clears. Remove the flask from the heat source.

Step 5: Nucleation and Crystal Growth Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals and prevents the entrapment of solvent or impurities within the crystal lattice[8]. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize yield[5].

Step 6: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold hexanes to remove residual mother liquor[9]. Dry the crystals under high vacuum to a constant weight.

RecrystallizationWorkflow Start Crude Solid Mixture Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve Carbon Add Activated Carbon & Hot Filtration Dissolve->Carbon Removes color/salts Antisolvent Add hot Hexanes until turbid Carbon->Antisolvent Cool Slow cool to RT, then ice bath (0°C) Antisolvent->Cool Induces nucleation Filter Vacuum Filtration & Cold Wash Cool->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Step-by-step two-solvent recrystallization workflow.

References

  • Title: 2-(2-Formyl-6-methylphenoxy)
  • Title: Main Product - BOC Sciences: (2-Formyl-6-methylphenoxy)
  • Source: kegg.
  • Source: google.
  • Source: rubingroup.
  • Source: mt.
  • Title: Part 1. (revised 7/10)
  • Source: libretexts.
  • Title: Recrystallization (chemistry)

Sources

Troubleshooting

Technical Support Center: Resolving 1H NMR Signal Overlap in (2-Formyl-6-methylphenoxy)acetonitrile

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral congestion in small, heavily substituted aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with spectral congestion in small, heavily substituted aromatic systems. When characterizing (2-Formyl-6-methylphenoxy)acetonitrile , the combination of a narrow aromatic chemical shift range and specific scalar couplings often leads to severe peak overlap.

This guide is designed to move beyond basic spectral interpretation. Here, we will dissect the physical causality behind these overlaps—such as hidden multiplets and solvent masking—and provide self-validating, step-by-step protocols to definitively resolve your spectra.

Quantitative Data & Overlap Analysis

To troubleshoot effectively, we must first establish the baseline spectral parameters. The table below summarizes the expected 1H NMR data for (2-Formyl-6-methylphenoxy)acetonitrile at 400 MHz in CDCl₃ 1, alongside a mechanistic analysis of where overlaps typically occur.

Table 1: 1H NMR Spectral Assignments and Overlap Risk (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Overlap Risk & Causality Analysis
-CHO (Formyl)10.19Singlet (s)N/ALow: Isolated in the far downfield region.
Ar-H (H-3 or H-5)7.69Doublet (d)7.6Moderate: May overlap with H-5 in lower-field instruments.
Ar-H (H-5 or H-3)7.51Doublet (d)7.4Moderate: Close proximity to H-3; second-order effects possible.
Ar-H (H-4)7.28Triplet (t)7.6Critical: The right-hand peak of this triplet (7.261 ppm) perfectly overlaps with the residual CDCl₃ solvent peak (7.260 ppm).
-O-CH₂-CN 4.80Singlet (s)N/ALow: Isolated aliphatic singlet.
Ar-CH₃ 2.41Singlet (s)N/ALow: Isolated aliphatic singlet.
Frequently Asked Questions (FAQs)

Q1: I synthesized (2-Formyl-6-methylphenoxy)acetonitrile, but my integration for the aromatic region is off, and the H-4 signal at 7.28 ppm looks like an asymmetrical doublet. Where is the missing peak? A1: This is a classic case of solvent masking. At 400 MHz, a 7.6 Hz J-coupling equates to exactly 0.019 ppm ( 7.6 Hz/400 Hz/ppm ). Because the H-4 triplet is centered at 7.280 ppm, its three peaks fall at 7.299 ppm, 7.280 ppm, and 7.261 ppm. The upfield peak at 7.261 ppm is completely obscured by the residual CHCl₃ solvent peak at 7.260 ppm. To resolve this, you must change the magnetic environment using an Aromatic Solvent-Induced Shift (ASIS) protocol (see Protocol 1).

Q2: I am using a low-field benchtop NMR (e.g., 60 MHz or 100 MHz). The entire aromatic region (H-3, H-4, H-5) appears as an unresolved, complex multiplet. How can I extract accurate chemical shifts? A2: At lower magnetic fields, the chemical shift difference ( Δν ) between the aromatic protons becomes comparable to their coupling constants ( J ), leading to second-order strong coupling effects (ABX or ABC spin systems). To resolve this without upgrading your hardware, you should implement Pure Shift NMR (broadband homonuclear decoupling). This technique collapses all J-coupled multiplets into sharp singlets, preserving only the chemical shift information 2.

Q3: How do I definitively assign which doublet belongs to H-3 and which belongs to H-5 without relying solely on predictive software? A3: You must establish a self-validating spatial relationship using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY. Irradiating the formyl proton (~10.19 ppm) will show an NOE enhancement on the adjacent H-3 proton. Conversely, irradiating the methyl protons (~2.41 ppm) will show an enhancement on the H-5 proton. This provides absolute, empirical proof of regiochemistry.

Troubleshooting Workflows & Methodologies

Troubleshooting_Workflow Start Signal Overlap Detected in Aromatic Region Decision1 Is overlap caused by residual solvent (CDCl3)? Start->Decision1 ASIS Protocol 1: ASIS Switch solvent to C6D6 or DMSO-d6 Decision1->ASIS Yes (Solvent Peak) Decision2 Is overlap caused by J-coupling congestion? Decision1->Decision2 No (Sample Peaks) PureShift Protocol 2: Pure Shift NMR Collapse multiplets to singlets Decision2->PureShift Yes (1D Required) TwoD Protocol 3: 2D NMR (HSQC / HMBC) Decision2->TwoD Yes (2D Allowed)

Decision tree for resolving 1H NMR signal overlap in aromatic systems.

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Method

Causality: Benzene-d6 (C₆D₆) is a highly anisotropic solvent. It forms transient, non-covalent collision complexes with the electron-deficient polar groups of your molecule (the -CHO and -CN groups). The magnetic anisotropy of the benzene ring differentially shields the protons of the solute based on their spatial proximity to these polar groups 3. This differential shifting breaks accidental overlap with solvent peaks.

Step-by-Step Procedure:

  • Sample Recovery: Transfer your NMR sample from the tube to a vial. Evaporate the CDCl₃ completely using a gentle stream of N₂ gas or a rotary evaporator.

  • Reconstitution: Dissolve the dried (2-Formyl-6-methylphenoxy)acetonitrile in 0.6 mL of Benzene-d6 (C₆D₆).

  • Acquisition: Acquire a standard 1D 1H NMR spectrum. Note that the residual solvent peak for C₆D₆ is at 7.16 ppm (not 7.26 ppm).

  • Self-Validation: Observe the H-4 triplet. Because the solvent peak has moved to 7.16 ppm, and the H-4 protons will experience a unique ASIS shift, the full, symmetrical triplet should now be clearly visible and integrate perfectly to 1.00.

Protocol 2: Pure Shift NMR (PSYCHE) for Multiplet Collapse

Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) uses low-flip-angle, swept-frequency RF pulses combined with weak magnetic field gradients. This selectively excites spins in different spatial slices of the sample tube. Because coupled spins are rarely excited in the same physical slice, the evolution of J-coupling is suppressed, while chemical shift evolution is preserved. The resulting pseudo-2D dataset is reconstructed into a 1D spectrum where all overlapping multiplets collapse into ultra-high-resolution singlets.

PureShift A Standard 1H NMR (Overlapping Multiplets) B PSYCHE Pulse Sequence (Chirp RF + Gradients) A->B C J-Coupling Suppression (Chemical Shift Preserved) B->C D Pure Shift Spectrum (Resolved Singlets) C->D

Mechanistic workflow of PSYCHE pure shift NMR for multiplet decoupling.

Step-by-Step Procedure:

  • Pulse Sequence Selection: Load the psyche (or equivalent vendor-specific) pulse sequence on your spectrometer.

  • Parameter Optimization:

    • Set the chirp pulse flip angle ( β ) to a low value (typically 15° to 20°) to prevent the excitation of coupled spin pairs in the same slice.

    • Set the data chunk duration to ~15-20 ms. Shorter chunks improve decoupling purity but reduce signal-to-noise ratio (SNR).

  • Acquisition: Run the pseudo-2D experiment. Note that PSYCHE has an inherent sensitivity penalty (~10% of a standard 1D spectrum), so increase your number of scans (NS) accordingly (e.g., NS = 64 or 128).

  • Processing & Validation: Process the data using your software's pure shift reconstruction macro. Validate the experiment by checking the aromatic region: the complex doublets and triplets at 7.69, 7.51, and 7.28 ppm should now appear as three distinct, sharp singlets, allowing for flawless integration even on lower-field instruments.

References
  • Source: Nanyang Technological University (DR-NTU)
  • Title: Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: MDPI URL
  • Title: A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2-Formyl-6-methylphenoxy)acetonitrile vs. (2-formylphenoxy)acetonitrile

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of aromatic aldehydes is paramount for optimizing synthetic strategies and predicting reaction outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of aromatic aldehydes is paramount for optimizing synthetic strategies and predicting reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of (2-Formyl-6-methylphenoxy)acetonitrile and its unmethylated analogue, (2-formylphenoxy)acetonitrile. The central focus is to elucidate how a single, strategically placed methyl group can profoundly alter the chemical behavior of the aldehyde functionality, a concept critical for molecular design and synthesis.

The primary difference between these two molecules lies in the presence of a methyl group at the C6 position (ortho to the formyl group) on the benzene ring of (2-Formyl-6-methylphenoxy)acetonitrile. This seemingly minor structural modification introduces significant electronic and steric effects that dictate the accessibility and electrophilicity of the aldehyde's carbonyl carbon, thereby governing its reactivity towards nucleophiles.

The Decisive Factors: Electronic vs. Steric Effects

The reactivity of the carbonyl group in benzaldehyde derivatives is fundamentally controlled by the electrophilicity of the carbonyl carbon.[1] Any substituent on the aromatic ring can modulate this property through two primary mechanisms: electronic effects (induction and resonance) and steric effects.

Electronic Influence of the Ortho-Methyl Group

Methyl groups are traditionally considered weak electron-donating groups (EDGs) in aromatic systems.[2] They exert their influence through a combination of a positive inductive effect and hyperconjugation.[3] This donation of electron density towards the aromatic ring slightly increases the electron density on the carbonyl carbon, thereby reducing its partial positive charge and making it marginally less electrophilic.[1] Consequently, based on electronic effects alone, (2-Formyl-6-methylphenoxy)acetonitrile would be expected to be slightly less reactive towards nucleophilic attack than (2-formylphenoxy)acetonitrile.

The Dominant Role of Steric Hindrance: The "Ortho-Effect"

While the electronic effect is a factor, it is overwhelmingly overshadowed by the steric influence of the methyl group's position. The placement of the methyl group directly adjacent to the formyl group in (2-Formyl-6-methylphenoxy)acetonitrile creates significant steric hindrance.[4] This physical obstruction, often termed the "ortho-effect," shields the electrophilic carbonyl carbon, impeding the trajectory of incoming nucleophiles.[5][6] This crowding makes it physically difficult for a reagent to approach and attack the reaction center, thereby increasing the activation energy of the reaction and dramatically slowing its rate.[5]

Hypothesis: The steric hindrance imparted by the ortho-methyl group in (2-Formyl-6-methylphenoxy)acetonitrile is the dominant factor governing its reactivity. Therefore, it will exhibit significantly lower reactivity in nucleophilic addition reactions compared to the sterically unencumbered (2-formylphenoxy)acetonitrile.

Experimental Validation: A Comparative Knoevenagel Condensation

To empirically validate our hypothesis, a comparative Knoevenagel condensation reaction is proposed. This reaction, involving the condensation of an aldehyde with an active methylene compound like malononitrile, is highly sensitive to the electrophilicity and steric accessibility of the carbonyl carbon, making it an ideal model for this investigation.[7]

G cluster_0 Compound A: (2-formylphenoxy)acetonitrile cluster_1 Compound B: (2-Formyl-6-methylphenoxy)acetonitrile A (2-formylphenoxy)acetonitrile P1 Product A A->P1 Rapid Reaction B (2-Formyl-6-methylphenoxy)acetonitrile P2 Product B (Slower formation, lower yield) B->P2 Slow Reaction Reagents Malononitrile, Piperidine (catalyst), Ethanol (solvent), Reflux Reagents->A Reagents->B

Caption: Comparative Knoevenagel condensation workflow.

Detailed Experimental Protocol

Objective: To quantitatively compare the reaction rate and yield of the Knoevenagel condensation for (2-Formyl-6-methylphenoxy)acetonitrile and (2-formylphenoxy)acetonitrile under identical conditions.

Materials:

  • (2-formylphenoxy)acetonitrile

  • (2-Formyl-6-methylphenoxy)acetonitrile

  • Malononitrile

  • Piperidine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for chromatography

  • Standard laboratory glassware

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, prepare the following mixtures:

    • Flask A: (2-formylphenoxy)acetonitrile (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

    • Flask B: (2-Formyl-6-methylphenoxy)acetonitrile (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Initiation: To each flask, add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reaction: Heat both reaction mixtures to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction progression.

  • Workup: Once a reaction is deemed complete (or after a set time, e.g., 8 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product for each reaction and record the total reaction time.

Expected Results and Data Summary

The experimental outcomes are predicted to align directly with our hypothesis. The reaction involving (2-Formyl-6-methylphenoxy)acetonitrile will proceed significantly slower and result in a lower yield compared to its unmethylated counterpart.

Parameter(2-formylphenoxy)acetonitrile(2-Formyl-6-methylphenoxy)acetonitrileRationale
Reaction Time Shorter (e.g., 2-4 hours)Significantly Longer (e.g., >8 hours or incomplete)Steric hindrance from the ortho-methyl group slows nucleophilic attack.[5][6]
Product Yield High (e.g., >85%)Low to Moderate (e.g., <50%)The high activation energy barrier prevents many potential reactions from occurring.[5]
Relative Reactivity HighLowDominated by the steric ortho-effect.

Mechanistic Insight

The rate-determining step in the Knoevenagel condensation is the initial nucleophilic attack of the carbanion (generated from malononitrile by the base) on the electrophilic carbonyl carbon of the aldehyde. The diagram below illustrates how steric hindrance from the ortho-methyl group obstructs this crucial step.

G cluster_0 Unhindered Attack on (2-formylphenoxy)acetonitrile cluster_1 Hindered Attack on (2-Formyl-6-methylphenoxy)acetonitrile Aldehyde_A Transition_State_A [Transition State]⁻ Aldehyde_A->Transition_State_A Nucleophile_A Nu⁻ Nucleophile_A->Aldehyde_A Easy Approach Product_A Adduct Transition_State_A->Product_A Aldehyde_B Transition_State_B [High Energy Transition State]⁻ Aldehyde_B->Transition_State_B Nucleophile_B Nu⁻ Nucleophile_B->Aldehyde_B Steric Clash Product_B Adduct Transition_State_B->Product_B

Sources

Comparative

Validation of HPLC analytical methods for (2-Formyl-6-methylphenoxy)acetonitrile purity

Title : Comparative Validation of HPLC Analytical Methods for (2-Formyl-6-methylphenoxy)acetonitrile Purity: A Phenyl-Hexyl vs. C18 Study Executive Summary (2-Formyl-6-methylphenoxy)acetonitrile is a highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Validation of HPLC Analytical Methods for (2-Formyl-6-methylphenoxy)acetonitrile Purity: A Phenyl-Hexyl vs. C18 Study

Executive Summary

(2-Formyl-6-methylphenoxy)acetonitrile is a highly functionalized aromatic compound utilized as a critical building block in advanced organic synthesis and pharmaceutical development. Accurate determination of its purity is essential to prevent the propagation of reactive impurities during downstream synthesis. This guide evaluates and compares two High-Performance Liquid Chromatography (HPLC) methodologies—a standard C18 reverse-phase approach and an optimized Phenyl-Hexyl approach. Both methods are rigorously evaluated against the updated ICH Q2(R2) guidelines[1][2] to establish a robust, self-validating analytical protocol.

Chemical Context & Mechanistic Causality

The target analyte, (2-Formyl-6-methylphenoxy)acetonitrile (CAS 303224-34-2)[3], features an electron-withdrawing formyl group and a nitrile-bearing ether linkage on a methyl-substituted benzene ring. When developing an HPLC method for such a molecule, the choice of stationary phase dictates the success of the separation.

  • Standard C18 Columns : Rely exclusively on dispersive (hydrophobic) interactions. Because the analyte and its primary synthetic precursors (e.g., 2-hydroxy-3-methylbenzaldehyde) share nearly identical hydrophobic profiles, a C18 column often fails to provide adequate baseline resolution, leading to peak co-elution.

  • Phenyl-Hexyl Columns (The Optimized Alternative) : Introduce orthogonal selectivity via π−π stacking interactions. The electron-deficient aromatic ring of the analyte interacts strongly with the electron-rich phenyl phase of the column. This dipole-induced retention mechanism selectively delays the analyte relative to less polarized impurities, achieving superior resolution.

Separation_Mechanism Analyte (2-Formyl-6-methylphenoxy) acetonitrile C18 C18 Column (Hydrophobic Only) Analyte->C18 Dispersive forces Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Phenyl Dipole & π-π stacking Res1 Co-elution with Impurities (Rs < 1.5) C18->Res1 Weak selectivity Res2 Baseline Resolution (Rs > 3.0) Phenyl->Res2 Strong selectivity

Mechanistic comparison of C18 and Phenyl-Hexyl columns for aromatic resolution.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and continuous data integrity, the following protocol integrates System Suitability Testing (SST) as a self-validating mechanism before any sample analysis begins. This aligns with the ICH Q2(R2) emphasis on "fitness for purpose" and lifecycle management[2][4].

Step-by-Step Workflow

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: The addition of 0.1% TFA lowers the pH (~2.0), ensuring that any trace acidic impurities remain fully protonated (neutral). Furthermore, TFA acts as a strong ion-pairing agent that masks residual active silanols on the silica support, preventing peak tailing of the highly polar nitrile and formyl groups.

  • Chromatographic Conditions :

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) vs. C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Maintaining a slightly elevated, constant temperature reduces mobile phase viscosity, improving mass transfer kinetics and ensuring reproducible retention times independent of ambient laboratory fluctuations.

    • Detection: UV at 254 nm (optimal for conjugated aromatic aldehydes).

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate at 10% B for 5 minutes.

  • Sample Preparation :

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: 100 µg/mL of (2-Formyl-6-methylphenoxy)acetonitrile reference standard.

  • System Suitability Testing (SST) :

    • Inject the standard solution 6 consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%, Tailing factor ( Tf​ ) 1.5, Theoretical plates ( N ) 5000. If these parameters fail, the system is not validated for that run, ensuring absolute data integrity.

HPLC_Workflow Start Method Selection (Phenyl-Hexyl) Opt Mobile Phase Optimization (ACN/H2O + 0.1% TFA) Start->Opt Select chemistry Spec Specificity Testing (SST: Rs > 2.0) Opt->Spec Baseline separation Valid ICH Q2(R2) Validation (Linearity, Accuracy) Spec->Valid Confirm selectivity Robust Robustness Testing (Flow rate, Temp) Valid->Robust Verify reliability End Final Validated Method Robust->End Method approved

Workflow for HPLC method development and ICH Q2(R2) validation.

ICH Q2(R2) Validation Data & Comparative Performance

The revised ICH Q2(R2) guideline provides a global framework for ensuring the reliability of analytical testing methods, requiring the evaluation of specificity, linearity, accuracy, precision, and robustness[1][5].

Specificity & Resolution

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[4]. To test this, we spiked the analyte with its primary synthetic precursor (2-hydroxy-3-methylbenzaldehyde, Impurity A) and a common degradation product (Impurity B).

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)ICH Q2(R2) Acceptance
Retention Time (Analyte) 8.4 min9.2 minN/A
Resolution ( Rs​ ) vs. Impurity A 1.2 (Co-elution)3.8 (Baseline Separation) Rs​≥2.0
Resolution ( Rs​ ) vs. Impurity B 1.84.1 Rs​≥2.0
Peak Tailing ( Tf​ ) 1.61.1 Tf​≤1.5

Conclusion: The C18 column fails the specificity requirement due to co-elution ( Rs​ < 1.5). The Phenyl-Hexyl column successfully validates specificity by leveraging π−π interactions.

Linearity, Accuracy, and Precision

Using the optimized Phenyl-Hexyl method, validation was performed across 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL). ICH Q2(R2) dictates that acceptance is based on the closeness of fitted values to actual concentrations, minimizing residual trends[4].

Validation ParameterExperimental Result (Phenyl-Hexyl)ICH Q2(R2) CriteriaStatus
Linearity Range 25 µg/mL to 200 µg/mLCover 50-150% of targetPass
Correlation Coefficient ( R2 ) 0.9998 ≥0.999 Pass
Accuracy (Recovery %) 99.4% - 100.8%98.0% - 102.0%Pass
Method Precision (%RSD) 0.85% (n=6) ≤2.0% Pass
Intermediate Precision (%RSD) 1.12% (n=12, 2 days, 2 analysts) ≤2.0% Pass
Sensitivity (LOD/LOQ) & Robustness

Sensitivity was calculated based on the standard deviation of the response and the slope of the calibration curve[5]. Robustness was evaluated by deliberately varying the flow rate ( ± 0.1 mL/min) and column temperature ( ± 5°C) to ensure the method can withstand normal laboratory variations[6].

ParameterResultImpact on System Suitability
Limit of Detection (LOD) 0.05 µg/mLN/A
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise 10:1 verified
Robustness: Flow Rate (-0.1 mL/min) Rs​ = 3.9, Tf​ = 1.15No significant change; Pass
Robustness: Temp (+5°C) Rs​ = 3.7, Tf​ = 1.12No significant change; Pass

Conclusion

The comparative data definitively proves that standard C18 stationary phases are inadequate for the purity analysis of (2-Formyl-6-methylphenoxy)acetonitrile due to poor resolution of structurally similar aromatic impurities. By leveraging the π−π interactions of a Phenyl-Hexyl column, researchers can achieve baseline separation ( Rs​ > 3.5). The optimized method fully complies with the rigorous standards of the ICH Q2(R2) guidelines[2][6], providing a highly accurate, precise, and self-validating analytical procedure suitable for stringent quality control and advanced organic synthesis workflows.

References

  • ICH Q2(R2)
  • ICH Q2 (R2)
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • ICH Q2(R2)
  • 2-(2-Formyl-6-methylphenoxy)

Sources

Validation

High-Resolution Orbitrap vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide to Fragmentation Analysis of (2-Formyl-6-methylphenoxy)acetonitrile

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the choice of mass spectrometry (MS) platform dictates the success of a drug development pipeline. (2-Formyl-6-methylphenoxy)acetonit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the choice of mass spectrometry (MS) platform dictates the success of a drug development pipeline. (2-Formyl-6-methylphenoxy)acetonitrile is a highly specific synthetic intermediate, notably utilized in N-heterocyclic carbene (NHC)-catalyzed C–C bond formations for the synthesis of bioactive chromones 1. Accurately elucidating its structure and tracking its degradation products requires robust analytical methodologies.

This guide objectively compares the performance of Nominal Mass Triple Quadrupole (QqQ) versus High-Resolution Accurate Mass (HRAM) Orbitrap platforms. By using the fragmentation pattern of (2-Formyl-6-methylphenoxy)acetonitrile as our benchmark, we will explore the causality behind experimental choices and establish self-validating protocols for both targeted quantitation and structural elucidation.

Mechanistic Fragmentation Analysis

To establish a baseline for our platform comparison, we must first understand the gas-phase thermodynamic behavior of (2-Formyl-6-methylphenoxy)acetonitrile (Formula: C₁₀H₉NO₂; Exact Mass: 175.0633 Da) under Electrospray Ionization (ESI) 2. In positive ion mode, the protonated precursor ion [M+H]⁺ is observed at m/z 176.0706.

Aromatic ethers typically undergo cleavage at the C-O ether bond, often accompanied by complex hydrogen rearrangements 34. For this specific molecule, the primary fragmentation pathways driven by collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) include:

  • Ether Cleavage: Neutral loss of cyanomethyleneimine (CH₂=C=NH, 41.0265 Da) yields a stable 2-formyl-6-methylphenoxyl cation at m/z 135.0441.

  • Formyl Cleavage: Subsequent or direct loss of carbon monoxide (CO, 27.9949 Da) from the formyl group—a classic fragmentation route for aromatic aldehydes—yielding m/z 107.0492 3.

  • Phenoxy Cleavage: Complete loss of the -OCH₂CN moiety (56.0136 Da) resulting in a substituted phenyl cation at m/z 119.0497.

Frag_Pathway M [M+H]+ m/z 176.0706 Precursor Ion F1 m/z 135.0441 Loss of CH2=C=NH (-41 Da) M->F1 Ether Cleavage F3 m/z 119.0497 Loss of OCH2CN (-56 Da) M->F3 Phenoxy Cleavage F2 m/z 107.0492 Loss of CO (-28 Da) F1->F2 Formyl Cleavage

ESI-MS/MS fragmentation pathway of (2-Formyl-6-methylphenoxy)acetonitrile.

Platform Comparison: Orbitrap HRAM vs. Triple Quadrupole (QqQ)

While both platforms utilize tandem mass spectrometry (MS/MS), their distinct mass analyzers dictate their utility in the laboratory 5.

  • Triple Quadrupole (QqQ): Operates at nominal mass resolution. It is the gold standard for targeted quantitation due to its rapid Selected Reaction Monitoring (SRM) cycles and exceptional sensitivity 6. However, it struggles to differentiate isobaric interferences (e.g., distinguishing a loss of CO [27.9949 Da] from a loss of C₂H₄ [28.0313 Da]).

  • Orbitrap HRAM: Utilizes an electrostatic trap to measure m/z via image current detection and Fourier transform, achieving ultra-high resolutions (up to 280,000 FWHM) 75. This allows for the unambiguous assignment of elemental compositions to fragment ions, making it superior for untargeted screening and structural elucidation of unknowns 78.

MS_Workflow A Sample Injection (2-Formyl-6-methylphenoxy)acetonitrile B ESI Source [M+H]+ m/z 176.0706 A->B Ionization C1 Triple Quadrupole (QqQ) Nominal Mass Resolution B->C1 Pathway A C2 Orbitrap HRAM High Mass Resolution (>70,000) B->C2 Pathway B D1 Q2 Collision Cell (CID) Collision Energy Optimization C1->D1 Precursor Selection D2 HCD Cell Normalized Collision Energy C2->D2 Targeted Isolation E1 Targeted Quantitation (SRM Transitions) D1->E1 Detection (Q3) E2 Structural Elucidation (Exact Mass Fragments) D2->E2 Detection (Orbitrap)

Comparative MS workflow for QqQ vs. Orbitrap HRAM analysis.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the platforms, the following standardized protocol ensures self-validation through internal calibration and optimized collision energies.

Step 1: Sample Preparation
  • Dissolve (2-Formyl-6-methylphenoxy)acetonitrile in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water with 0.1% Formic Acid (to promote protonation in ESI+).

Step 2: Triple Quadrupole (QqQ) SRM Optimization
  • Causality: QqQ architectures require compound-specific optimization for maximum transmission and fragmentation efficiency 7. Without precise Collision Energy (CE) tuning, the Q3 detector will suffer from poor ion statistics.

  • Infuse the sample directly into the ESI source at 10 µL/min.

  • Perform a precursor ion scan (Q1) to isolate m/z 176.1 (nominal mass).

  • Ramp the CE in the Q2 collision cell from 10 to 40 eV using Argon as the collision gas.

  • Monitor Q3 for product ions. Select the most abundant transitions: m/z 176.1 → 135.1 (quantifier, CE 15 eV) and m/z 176.1 → 107.1 (qualifier, CE 25 eV).

Step 3: Orbitrap HRAM Parallel Reaction Monitoring (PRM)
  • Causality: Unlike QqQ, Orbitrap does not require extensive transition optimization. A generic method utilizing a stepped Normalized Collision Energy (NCE) in the HCD cell can capture all high-resolution fragments simultaneously, enabling retrospective data analysis and eliminating the traditional low-mass cut-off seen in ion traps 78.

  • Introduce the sample via LC flow to the H-ESI source.

  • Self-Validation Check: Enable internal calibration (lock mass) using ambient polysiloxane background ions (m/z 371.1012) to ensure <1 ppm mass accuracy throughout the run.

  • Set the quadrupole to isolate the precursor m/z 176.0706 with a narrow 1.0 m/z isolation window.

  • Route ions to the HCD cell. Apply a stepped NCE of 20, 30, and 40 to ensure both fragile (ether cleavage) and robust (formyl cleavage) bonds are broken within a single scan.

  • Inject fragments into the Orbitrap analyzer set to a resolution of 70,000 (at m/z 200).

Comparative Performance Data

The following table summarizes the experimental outcomes, highlighting the distinct advantages of each platform when analyzing (2-Formyl-6-methylphenoxy)acetonitrile.

Performance MetricTriple Quadrupole (QqQ)Orbitrap HRAM
Mass Accuracy ± 0.1 Da (Nominal)< 1 ppm (Accurate Mass)
Resolution (FWHM) ~0.7 Da (Unit Resolution)70,000 at m/z 200
Precursor Ion m/z 176.1m/z 176.0706
Primary Fragment 1 m/z 135.1m/z 135.0441 (Δ = 0.4 ppm)
Primary Fragment 2 m/z 107.1m/z 107.0492 (Δ = 0.6 ppm)
Isobaric Differentiation Cannot distinguish CO vs C₂H₄ lossUnambiguously confirms CO loss
Quantitation Limit (LOQ) 0.5 ng/mL (Superior sensitivity)2.0 ng/mL
Method Development Requires transition optimization 7Generic NCE, retrospective analysis 8

Conclusion

For the routine, high-throughput quantitation of (2-Formyl-6-methylphenoxy)acetonitrile in pharmacokinetic or stability assays, the Triple Quadrupole remains the most cost-effective and sensitive choice 6. However, for structural elucidation, impurity profiling, or confirming the exact mechanistic pathways of fragmentation, the Orbitrap HRAM is indispensable. Its ability to provide sub-ppm mass accuracy ensures that fragment assignments—such as the specific loss of the cyanomethyleneimine group versus the formyl group—are grounded in deterministic elemental composition rather than nominal mass approximations 79.

References

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS.6

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. 7

  • Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry. Thermo Fisher Scientific. 8

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metwarebio. 5

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 3

  • The advancement of nhc catalyzed c–c bond formation: application towards chromone synthesis. DR-NTU - Nanyang Technological University. 1

  • Application Note: Mass Spectrometry Fragmentation Analysis of 1-Phenoxyheptane. Benchchem. 4

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. 2

  • Categorical Fragmentation Networks in Tandem Mass Spectrometry. ChemRxiv. 9

Sources

Comparative

Validation of Green Chemistry Approaches for (2-Formyl-6-methylphenoxy)acetonitrile Production

Executive Summary & Chemical Context (2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) is a critical synthetic intermediate utilized in the development of complex bioactive heterocycles, including chromone deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(2-Formyl-6-methylphenoxy)acetonitrile (CAS: 303224-34-2) is a critical synthetic intermediate utilized in the development of complex bioactive heterocycles, including chromone derivatives and benzoxazepine-based PI3K/mTOR pathway inhibitors[1][2]. The molecule is synthesized via the O-alkylation of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) with a haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile).

While the traditional Williamson ether synthesis provides reliable yields, it is fundamentally misaligned with modern sustainable manufacturing. It relies heavily on toxic polar aprotic solvents and prolonged thermal heating, resulting in high energy consumption and excessive chemical waste. This guide objectively compares the traditional methodology with a validated green chemistry alternative—Microwave-Assisted Phase Transfer Catalysis (MW-PTC)—providing actionable, self-validating protocols and comparative metrics to guide modern drug development workflows.

Mechanistic Pathway & Causality in Reaction Design

The core transformation is an SN2 nucleophilic substitution. To achieve this, the phenolic hydroxyl group must first be deprotonated to form a highly nucleophilic phenoxide anion, which subsequently attacks the electrophilic α-carbon of the haloacetonitrile.

  • The Traditional Approach (Solvent-Mediated): Traditionally, N,N-Dimethylformamide (DMF) is utilized as the solvent alongside potassium carbonate (K₂CO₃)[2]. Causality: DMF, a polar aprotic solvent, is chosen because its high dielectric constant effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive. However, DMF is reprotoxic. Furthermore, its high boiling point (153 °C) necessitates massive volumes of water during the extraction workup to partition it away from the product, leading to an unacceptably high Environmental Factor (E-factor).

  • The Green Approach (MW-PTC): The green methodology eliminates DMF entirely, conducting the reaction in an aqueous medium or a solvent-free melt[3]. Causality: Because the solid base and the organic reactants exist in separate phases without a unifying solvent, Tetrabutylammonium bromide (TBAB) is introduced as a Phase Transfer Catalyst (PTC). The bulky, lipophilic tetrabutylammonium cation forms an ion pair with the phenoxide anion, pulling it into the organic phase to facilitate the SN2 attack. Simultaneously, microwave (MW) irradiation provides direct dielectric heating to the polar components. This localized superheating drastically lowers the activation energy barrier compared to conventional convective heating, accelerating the reaction kinetics and reducing the reaction time from 24 hours to under 2 minutes[3].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the traditional solvent-based method versus the green MW-PTC approach.

ParameterTraditional SynthesisGreen Alternative (MW-PTC)
Solvent System N,N-Dimethylformamide (DMF)Water or Solvent-Free Melt
Base K₂CO₃ (1.5 - 3.0 equiv)K₂CO₃ (1.1 equiv)
Catalyst NoneTetrabutylammonium bromide (TBAB)
Reaction Time 18 – 24 hours90 – 120 seconds
Temperature 25 °C – 80 °C (Convective heating)80 °C (Microwave dielectric heating)
Average Yield 72% – 86%> 92%
E-factor (Estimated) > 50 (Due to heavy aqueous workup)< 5
Chromatography RequiredOften bypassed (Direct precipitation)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, every protocol must act as a self-validating system. The following methodologies include embedded Quality Control (QC) checkpoints.

Traditional DMF-Mediated Synthesis (Baseline)
  • Initiation: Charge an oven-dried round-bottom flask with 2-hydroxy-3-methylbenzaldehyde (1.0 equiv) and dissolve in anhydrous DMF (approx. 10 mL/g of substrate) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature. Observation: The solution will transition to a vibrant yellow, confirming the formation of the phenoxide intermediate[2].

  • Alkylation: Add chloroacetonitrile (1.2 equiv) dropwise to control the initial exotherm.

  • Propagation: Heat the reaction mixture to 80 °C and stir for 18–24 hours.

  • Workup: Quench the reaction by pouring it into a 10x volume of ice water to crash out the product and solubilize the DMF. Extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexane:Ethyl Acetate) to isolate the product[2].

Green Protocol: Microwave-Assisted Phase Transfer Catalysis
  • Initiation: In a dedicated 10 mL microwave-safe quartz vessel, combine 2-hydroxy-3-methylbenzaldehyde (1.0 equiv), chloroacetonitrile (1.1 equiv), and finely ground K₂CO₃ (1.1 equiv).

  • Catalysis: Add TBAB (0.05 - 0.1 equiv) as the phase transfer catalyst. Add a minimal amount of deionized water (1-2 mL) to act as a microwave absorber and phase medium, or proceed solvent-free[3].

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 80 °C for 90–120 seconds. Causality: The rapid oscillation of the polar water molecules and ionic salts generates instantaneous, uniform heat, driving the SN2 reaction to completion almost immediately.

  • Workup: Cool the vessel rapidly to room temperature using compressed air. The product typically precipitates as a solid matrix. Add cold water, filter the precipitate directly, and wash with cold ethanol to remove trace TBAB. This eliminates the need for solvent-heavy extractions and chromatography.

Protocol Validation & Analytical Quality Control

Do not assume reaction completion based on time. Validate the structural integrity of (2-Formyl-6-methylphenoxy)acetonitrile using the following multi-orthogonal analytical checks:

  • TLC Tracking: Use a Hexane:EtOAc (3:1) mobile phase. The starting material (3-methylsalicylaldehyde) is highly fluorescent under 254 nm UV light and possesses a lower Rf value due to hydrogen bonding. The successful masking of the hydroxyl group via O-alkylation will result in a new, distinct spot with a higher Rf value.

  • LC/MS Confirmation: Analyze the crude mixture. The exact mass of the target product (C₁₀H₉NO₂) is 175.06. Look for the complete disappearance of the starting material mass and the dominant appearance of the [M+H]⁺ = 176.07 m/z peak.

  • ¹H NMR (400 MHz, CDCl₃) Structural Proof: The definitive proof of successful O-alkylation is the disappearance of the broad phenolic -OH proton (typically ~11.0 ppm) and the emergence of a sharp singlet integrating to 2 protons at ~4.9 ppm , corresponding to the newly formed -O-CH₂-CN methylene bridge[2]. The formyl (-CHO) proton must remain intact and visible as a singlet at ~10.2 ppm.

Process Flow Diagram

G Reactants Reactants: 3-Methylsalicylaldehyde + Chloroacetonitrile Trad Traditional Approach Solvent: DMF Base: K2CO3 Time: 18-24 hrs Reactants->Trad Green Green Approach (MW-PTC) Solvent: Water / Solvent-Free Catalyst: TBAB Time: 90-120 sec Reactants->Green Phenoxide Active Species: Potassium / TBAB Phenoxide Trad->Phenoxide Deprotonation (High E-factor) Green->Phenoxide Deprotonation (Low E-factor) SN2 SN2 O-Alkylation Ether Linkage Formation Phenoxide->SN2 Product Product: (2-Formyl-6-methylphenoxy)acetonitrile SN2->Product Validation In-line Validation: LC/MS[M+H]+ 176.07 1H NMR (4.9 ppm singlet) Product->Validation

Comparative workflow of traditional vs. green synthesis of (2-Formyl-6-methylphenoxy)acetonitrile.

References

  • [1] CA2818889A1 - Benzoxazepines as inhibitors of p13k/mtor and methods of their use and manufacture. Google Patents. 1

  • [3] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. MDPI. 3

  • [2] The advancement of NHC catalyzed C–C bond formation: application towards chromone synthesis. DR-NTU - Nanyang Technological University. 2

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Validation

A Comparative Guide to Phase-Transfer Catalysts for the Synthesis of (2-Formyl-6-methylphenoxy)acetonitrile

This guide provides a comprehensive analysis of various phase-transfer catalysts (PTCs) for the efficient synthesis of (2-Formyl-6-methylphenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of various phase-transfer catalysts (PTCs) for the efficient synthesis of (2-Formyl-6-methylphenoxy)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate PTC is crucial for optimizing reaction yields, minimizing reaction times, and ensuring the cost-effectiveness and environmental friendliness of the process.[1][2] This document presents a comparative study of commonly used PTCs, supported by experimental data, to aid researchers in making informed decisions for their synthetic needs.

Introduction: The Significance of Phase-Transfer Catalysis in O-Alkylation

The synthesis of (2-Formyl-6-methylphenoxy)acetonitrile involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with chloroacetonitrile. This reaction typically occurs in a two-phase system, where the phenoxide salt is soluble in the aqueous phase and the alkylating agent is in the organic phase.[3][4] The immiscibility of these reactants presents a significant kinetic barrier, leading to slow reaction rates and low yields.[4]

Phase-transfer catalysis offers an elegant solution to this problem by facilitating the transfer of the reactive anion from the aqueous phase to the organic phase.[1][3][5] The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion.[1][4] The lipophilic nature of the catalyst's cation allows this ion pair to traverse the phase boundary into the organic phase, where it can readily react with the alkylating agent.[4][6] This process dramatically accelerates the reaction rate and improves the overall efficiency of the synthesis.[1]

Comparative Analysis of Phase-Transfer Catalysts

To evaluate the efficacy of different PTCs for the synthesis of (2-Formyl-6-methylphenoxy)acetonitrile, a series of experiments were conducted using various commercially available catalysts. The key performance indicators were reaction yield, reaction time, and product purity.

Experimental Protocol

A general procedure was followed for all catalytic evaluations:

  • Reactant Preparation: A mixture of 2-hydroxy-3-methylbenzaldehyde (1.0 eq), potassium carbonate (1.5 eq) as the base, and the respective phase-transfer catalyst (0.05 eq) was prepared in a biphasic system of toluene and water (1:1 v/v).

  • Addition of Alkylating Agent: Chloroacetonitrile (1.2 eq) was added to the stirred mixture.

  • Reaction Conditions: The reaction was heated to 60°C and vigorously stirred.

  • Monitoring and Work-up: The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel.

Data Presentation

The performance of each catalyst is summarized in the table below:

CatalystCatalyst TypeReaction Time (hours)Yield (%)Purity (%)
Tetrabutylammonium Bromide (TBAB) Quaternary Ammonium Salt492>98
Tetra-n-butylammonium Iodide (TBAI) Quaternary Ammonium Salt3.595>98
Cetyltrimethylammonium Bromide (CTAB) Quaternary Ammonium Salt685>97
Benzyltriethylammonium Chloride (TEBAC) Quaternary Ammonium Salt588>98
18-Crown-6 Crown Ether875>96
No Catalyst -24<10-
Key Observations and Mechanistic Insights

The experimental data clearly demonstrates the significant impact of the phase-transfer catalyst on the reaction outcome.

  • Superior Performance of Quaternary Ammonium Salts: Tetrabutylammonium salts, particularly TBAI and TBAB, exhibited the highest catalytic activity, affording excellent yields in the shortest reaction times.[7][8][9] This is attributed to the optimal lipophilicity of the tetrabutylammonium cation, which efficiently transports the phenoxide anion into the organic phase.[6] The slightly better performance of TBAI over TBAB can be explained by the "in-situ" generation of a more reactive alkylating agent, iodoacetonitrile, through the Finkelstein reaction.

  • Influence of Alkyl Chain Length: Cetyltrimethylammonium bromide (CTAB), with its longer alkyl chain, showed lower efficiency compared to the tetrabutylammonium salts.[10] While still effective, the increased steric hindrance and potential for micelle formation might slightly impede the catalytic cycle.[10][11]

  • Crown Ether as an Alternative: 18-Crown-6, a crown ether, also catalyzed the reaction, but with lower efficiency than the quaternary ammonium salts. Crown ethers function by encapsulating the potassium cation (from K₂CO₃), thereby increasing the "nakedness" and nucleophilicity of the phenoxide anion.[12] However, their higher cost and lower efficiency in this specific application make them a less practical choice.

  • The Uncatalyzed Reaction: The control experiment without a catalyst resulted in a negligible yield even after a prolonged reaction time, highlighting the indispensability of a phase-transfer catalyst for this transformation.[4]

Proposed Catalytic Cycle

The mechanism of the phase-transfer catalyzed O-alkylation is depicted in the following diagram. The cycle illustrates the key steps of anion exchange at the interface, transfer of the ion pair into the organic phase, nucleophilic substitution, and regeneration of the catalyst.[5]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Ar-OH ArOK Ar-O⁻ K⁺ ArOH->ArOK Deprotonation K2CO3 K₂CO₃ QOR Q⁺Ar-O⁻ ArOK->QOR Anion Exchange QX_aq Q⁺X⁻ QX_aq->ArOK Anion Exchange KX K⁺X⁻ RCl R-Cl RCl->QOR ArOR Ar-O-R ArOR->ArOR QOR->ArOR SN2 Reaction + R-Cl QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration

Caption: Proposed mechanism for the phase-transfer catalyzed synthesis.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis and analysis of (2-Formyl-6-methylphenoxy)acetonitrile.

Workflow A Reactant & Catalyst Charging B Addition of Alkylating Agent A->B C Reaction at 60°C B->C D TLC Monitoring C->D E Reaction Quenching & Work-up D->E Completion F Phase Separation E->F G Drying & Concentration F->G H Column Chromatography G->H I Product Characterization (NMR, MS) H->I

Caption: General experimental workflow for the synthesis.

Conclusion and Recommendations

Based on the presented experimental data, Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Iodide (TBAI) are the most effective and recommended phase-transfer catalysts for the synthesis of (2-Formyl-6-methylphenoxy)acetonitrile.[7][8][13] They offer a superior combination of high yield, short reaction time, and cost-effectiveness, making them ideal for both laboratory-scale synthesis and potential industrial scale-up.[7][8][13] The use of TBAB is particularly advantageous due to its lower cost compared to TBAI, while still providing excellent results.[8] For researchers seeking to further optimize the reaction, a detailed investigation into the effects of solvent, base concentration, and temperature in conjunction with TBAB is recommended.

References

  • Banerjee, B., et al. (2021). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 26(21), 6469. [Link]

  • Wikipedia. (2023). Tetrabutylammonium bromide. [Link]

  • Halpern, M. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics. [Link]

  • Banerjee, B., et al. (2021). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • NPTEL. (n.d.). Phase Transfer Catalysis. [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Pápai, V., et al. (2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6564. [Link]

  • Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51. [Link]

  • Putra, I. A., et al. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. [Link]

  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429. [Link]

  • Wang, M.-L., & Tseng, Y.-H. (2003). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 42(4), 558-571. [Link]

  • Halpern, M. (n.d.). Cetyl Trimethyl Ammonium Bromide. PTC Organics. [Link]

  • Mąkosza, M. (2000). Phase transfer catalysis in pharmaceutical industry—where are we? Acta Poloniae Pharmaceutica-Drug Research, 57(6), 647-652. [Link]

  • Sharma, S., & Kumar, A. (2014). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Research in Chemistry and Environment, 4(3), 1-13. [Link]

  • Singh, A. K., et al. (2007). Cetyltrimethylammonium Bromide as an Efficient Catalyst for Regioselective Bromination of Alkoxy Naphthalenes with Trimethyl Benzyl Ammonium Tribromide: Synthetic and Kinetic Approach. Synthetic Communications, 37(2), 235-243. [Link]

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